(R)-4-(1-Aminoethyl)benzonitrile hydrochloride
Description
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Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPYAMQKGFHBF-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704274 | |
| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911372-78-6 | |
| Record name | Benzonitrile, 4-[(1R)-1-aminoethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911372-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. Due to the limited availability of public data for this specific chiral compound, this guide also details the standard experimental protocols for the determination of key physical characteristics.
Core Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 911372-78-6 |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Appearance | Data not available |
| Purity | Typically ≥95% |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a chiral compound like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in drug development, including formulation and analytical method development.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
Optical Rotation Measurement
As a chiral molecule, the specific rotation of this compound is a key parameter for confirming its enantiomeric identity and purity.
Methodology: Polarimetry
-
Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent.
-
Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with a blank solvent.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a specific temperature.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Quality Control Workflow for Chiral Compounds
The following diagram illustrates a typical workflow for the quality control of a chiral compound such as this compound, ensuring its identity, purity, and enantiomeric integrity.
Caption: A generalized workflow for the quality control of a chiral chemical compound.
This guide serves as a foundational resource for professionals working with this compound. While specific physical property data remains elusive, the provided experimental protocols offer a clear path for its determination, and the quality control workflow outlines the necessary steps to ensure the compound's integrity for research and development purposes.
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry
This guide provides an in-depth technical analysis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. The document covers its chemical structure, stereochemistry, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Stereochemistry
This compound is a chiral aromatic amine. The molecule consists of a benzonitrile core substituted at the para-position with a 1-aminoethyl group. The stereochemistry at the chiral center, the carbon atom bearing the amino group and the methyl group, is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
The chemical identity is confirmed by its CAS Number 911372-78-6 and molecular formula C9H11ClN2.[1][2] The specific (R)-configuration is crucial for its application in asymmetric synthesis and its specific interactions with chiral biological targets.
Caption: 2D structure of this compound.
Physicochemical and Specification Data
The key properties and specifications for this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 911372-78-6 | [1] |
| Molecular Formula | C9H11ClN2 | [1][2] |
| Molecular Weight | 182.65 g/mol | [1] |
| Purity | ≥95% to ≥99% (Varies by supplier) | [2][3] |
| Appearance | White to off-white solid/powder | N/A |
| Storage | Inert atmosphere, room temperature, cool or dry place | [1][2] |
| SMILES Code | N#CC1=CC=C(--INVALID-LINK--C)C=C1.[H]Cl | [1] |
Experimental Protocols
Detailed methodologies are critical for the successful application and analysis of this compound. The following sections outline protocols for synthesis and analytical characterization.
A common and effective method for the synthesis of chiral amines like (R)-4-(1-Aminoethyl)benzonitrile is through asymmetric reductive amination of the corresponding ketone, 4-acetylbenzonitrile.
References
(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide for Drug Development Professionals
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS Number: 911372-78-6) is a chiral synthetic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its specific stereochemistry and reactive functional groups make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, most notably as a key component in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the mechanism of action of DPP-4 inhibitors.
Physicochemical Properties
While specific experimental data for this compound is not widely published in peer-reviewed literature, data for the closely related achiral compound, 4-(aminomethyl)benzonitrile hydrochloride, provides valuable insights. It is crucial to note that the introduction of a methyl group on the alpha-carbon and the specific (R)-stereochemistry will influence these properties.
| Property | Value (for 4-(aminomethyl)benzonitrile hydrochloride) | Reference |
| Molecular Formula | C9H11ClN2 | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 274-279 °C | [3] |
| Solubility | Soluble in water | [2] |
| SMILES | N#CC1=CC=C(--INVALID-LINK--C)C=C1.[H]Cl | [4] |
Synthesis and Experimental Protocols
This compound is a chiral amine that can be synthesized through various stereoselective methods. A common conceptual pathway involves the asymmetric reduction of a corresponding ketimine or the chiral resolution of a racemic mixture.
General Experimental Protocol for Hydrochloride Salt Formation (adapted from a related compound):
-
Dissolution: Dissolve 4-cyanobenzylamine in a suitable solvent, such as ethyl acetate, in a reaction vessel equipped with a stirrer and a gas inlet.
-
HCl Gas Introduction: While stirring, slowly bubble hydrogen chloride gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by filtration.
-
Drying: Dry the isolated solid under vacuum to yield the final hydrochloride salt.
It is imperative for researchers to adapt and optimize this general protocol for the specific synthesis of the (R)-enantiomer, likely starting from a chiral precursor to ensure the desired stereochemistry.
Application in Drug Development: A Key Intermediate for DPP-4 Inhibitors
The primary application of this compound in drug development is as a crucial chiral building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[5] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6]
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors function by blocking the active site of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP.[6] This leads to an increase in the circulating levels of active incretins. The elevated incretin levels then potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[7] This dual action ultimately results in improved glycemic control in patients with type 2 diabetes.
The signaling pathway of DPP-4 inhibition can be visualized as follows:
Role in the Synthesis of Sitagliptin
While specific patents for the synthesis of the widely used DPP-4 inhibitor Sitagliptin do not explicitly name this compound as the direct starting material, the core structure of Sitagliptin contains a chiral β-amino acid derivative that is structurally analogous. The synthesis of such chiral amines is a critical step, and intermediates like this compound are highly valuable for creating the necessary stereocenter in the final drug molecule. The general synthetic strategy involves the coupling of a chiral amine with another heterocyclic fragment.
Conclusion
This compound is a specialized and crucial chiral intermediate for the pharmaceutical industry. Its significance lies in its application as a building block for the synthesis of potent and selective enzyme inhibitors, particularly DPP-4 inhibitors for the management of type 2 diabetes. The stereospecificity of this compound is paramount for the efficacy of the final drug product. Further research into the development of efficient and scalable synthetic routes for this intermediate, along with the publication of its detailed analytical data, will be of great benefit to the drug development community.
References
- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 7. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]
Spectroscopic Data for (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a key intermediate in pharmaceutical research and development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
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IUPAC Name: (1R)-1-(4-cyanophenyl)ethan-1-aminium chloride
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Molecular Formula: C₉H₁₁ClN₂
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Molecular Weight: 182.65 g/mol
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CAS Number: 911372-78-6
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | br s | 3H | -NH₃⁺ |
| ~7.85 | d | 2H | Ar-H (ortho to -CN) |
| ~7.65 | d | 2H | Ar-H (ortho to -CH) |
| ~4.60 | q | 1H | -CH(NH₃⁺)- |
| ~1.60 | d | 3H | -CH₃ |
br s = broad singlet, d = doublet, q = quartet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (ipso to -CH) |
| ~133 | Ar-CH (ortho to -CN) |
| ~129 | Ar-CH (ortho to -CH) |
| ~118 | -C≡N |
| ~112 | Ar-C (ipso to -CN) |
| ~50 | -CH(NH₃⁺)- |
| ~21 | -CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2800 | Strong, broad | N-H stretch (from -NH₃⁺) |
| 2230 | Strong, sharp | C≡N stretch |
| 1610, 1510 | Medium | C=C aromatic ring stretch |
| 1500 | Medium | N-H bend (asymmetric) |
| 830 | Strong | C-H out-of-plane bend (para-substituted) |
MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 147.09 | 100 | [M+H]⁺ of free base (C₉H₁₁N₂) |
| 132.07 | 80 | [M-CH₃]⁺ of free base |
Note: In mass spectrometry, the hydrochloride salt will typically dissociate, and the spectrum will show the protonated free base.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 200 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
-
-
Data Processing:
-
Perform a background scan of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Mass Spectrum Acquisition Parameters:
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Processing:
-
The acquired data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR, IR, and MS analysis.
Navigating the Solubility Landscape of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine salt of significant interest in pharmaceutical development. Understanding its solubility in organic solvents is paramount for designing efficient crystallization processes, formulating drug products, and ensuring optimal bioavailability. This technical guide addresses the solubility of this compound, providing a summary of its physicochemical properties and outlining a detailed, universally accepted methodology for its experimental determination. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for researchers to conduct their own solubility studies.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-(Aminomethyl)benzonitrile hydrochloride |
| CAS Number | 911372-78-6[1] | 15996-76-6[2] |
| Molecular Formula | C₉H₁₁ClN₂[1] | C₈H₉ClN₂[2] |
| Molecular Weight | 182.65 g/mol [1] | 168.62 g/mol [2] |
| Melting Point | Not available | 274-279 °C[2] |
| Appearance | Solid (form not specified) | Solid[2] |
| Storage | Inert atmosphere, room temperature[1] | Room Temperature |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] It is based on achieving a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[5] Alternatively, the samples can be centrifuged at the experimental temperature, and an aliquot of the clear supernatant can be carefully collected.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration, taking into account the dilution factor.
-
Data Analysis
The solubility is typically expressed in units of mg/mL or mol/L. It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is not currently widespread, this guide provides the necessary framework for researchers to undertake these critical measurements. By following the detailed shake-flask protocol, scientists and drug development professionals can generate reliable and reproducible solubility data. This information is indispensable for advancing the development of pharmaceutical products containing this promising chiral intermediate. The general principles of solubility for amine hydrochlorides suggest that polar organic solvents are likely to be more effective, a hypothesis that can be systematically investigated using the outlined methodology.
References
A Technical Guide to the Thermal Stability and Decomposition of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the physicochemical properties of the compound and its structural analogs, alongside standardized methodologies for its thermal analysis.
Introduction
This compound is a chiral building block of interest in pharmaceutical and chemical synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for determining appropriate storage conditions, handling procedures, and its viability in synthetic reactions conducted at elevated temperatures. This technical guide outlines the known properties of this compound and its close structural analog, 4-(Aminomethyl)benzonitrile hydrochloride, and provides detailed experimental protocols for assessing its thermal behavior.
Physicochemical Properties
| Property | This compound | 4-(Aminomethyl)benzonitrile hydrochloride |
| CAS Number | 911372-78-6[1][2] | 15996-76-6[3][4][5] |
| Molecular Formula | C₉H₁₁ClN₂[1][2] | C₈H₉ClN₂[3][4] |
| Molecular Weight | 182.65 g/mol [2] | 168.62 g/mol [3][5] |
| Appearance | Data not available | White to pale cream crystals or powder[6] |
| Melting Point | Data not available | 274-279 °C[3][4][5][7] |
| Boiling Point | Data not available | 275.4°C at 760 mmHg[4] |
| Chemical Stability | Store in a cool, dry place under an inert atmosphere[2] | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[4]. |
The high melting point of the structural analog, 4-(Aminomethyl)benzonitrile hydrochloride, suggests that this compound is also likely to be a thermally stable solid at room temperature. However, the presence of the additional methyl group on the ethylamine chain may influence its crystal packing and overall thermal profile.
Methodologies for Thermal Stability Analysis
To definitively determine the thermal stability and decomposition pathway of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically ceramic or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to a final temperature (e.g., 500 °C or higher, until complete decomposition) at a constant heating rate, typically 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the rate of mass loss is maximal (from the derivative of the TGA curve) is also a key data point.
-
Any residual mass at the end of the experiment should be noted.
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A standard differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
-
Thermal Program:
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting and decomposition points.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference.
-
An endothermic peak will indicate the melting point of the compound.
-
Sharp exothermic or endothermic peaks following the melt can indicate decomposition. The onset temperature of these peaks provides information on the thermal stability.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive thermal analysis of a chemical compound like this compound.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. 911372-78-6|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]
- 6. 4-(Aminomethyl)benzonitrile hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]
- 7. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]
Reactivity Profile of the Amino Group in (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral primary amine that holds significant potential as a building block in medicinal chemistry and asymmetric synthesis. The presence of a stereogenic center adjacent to the amino group, combined with the electronic properties of the cyanophenyl moiety, imparts a unique reactivity profile that can be exploited for the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on key transformations such as N-acylation, N-alkylation, and reductive amination. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to aid researchers in the effective utilization of this versatile chiral synthon.
Core Reactivity of the Amino Group
The primary amino group in (R)-4-(1-Aminoethyl)benzonitrile is a nucleophilic center capable of participating in a variety of bond-forming reactions. Its reactivity is influenced by several factors:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers.
-
Basicity: The amino group can act as a base, accepting a proton. The hydrochloride salt form indicates that the amine is protonated, and a base is typically required to liberate the free amine for nucleophilic reactions.
-
Steric Hindrance: The ethyl group and the aromatic ring create a chiral environment around the nitrogen atom, which can influence the stereochemical outcome of reactions.
-
Electronic Effects: The para-benzonitrile group is electron-withdrawing, which can modulate the nucleophilicity and basicity of the amino group compared to other benzylic amines.
These characteristics make (R)-4-(1-Aminoethyl)benzonitrile a valuable chiral auxiliary and a precursor for the synthesis of a diverse range of enantiomerically enriched compounds. Chiral amines are widely used in asymmetric synthesis as chiral bases, resolving agents, and as integral components of many pharmaceutical agents.
Key Reactions and Experimental Protocols
N-Acylation
N-acylation is a fundamental transformation for the protection of the amino group or for the introduction of amide functionalities, which are prevalent in biologically active molecules. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Experimental Protocol: N-Acetylation of (R)-4-(1-Aminoethyl)benzonitrile
Objective: To synthesize (R)-N-(1-(4-cyanophenyl)ethyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data for N-Acylation of Similar Chiral Amines
| Amine Substrate | Acylating Agent | Base | Solvent | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| (S)-α-Methylbenzylamine | Benzoyl Chloride | Pyridine | DCM | >95 | >98% ee | Adapted from general procedures |
| (R)-1-Phenylethylamine | Acetic Anhydride | TEA | EtOAc | 92 | >99% ee | Adapted from general procedures |
Note: Specific yield and enantiomeric excess for the N-acylation of this compound may vary and should be determined experimentally.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination, are often preferred. However, for specific applications, direct alkylation can be employed, often with a large excess of the amine to minimize the formation of tertiary amines.
Experimental Protocol: Diastereoselective N-Alkylation (General Procedure)
This protocol describes a general approach for the diastereoselective alkylation of a chiral amine, which can be adapted for (R)-4-(1-Aminoethyl)benzonitrile. The stereochemical outcome will depend on the nature of the electrophile and the reaction conditions.
Materials:
-
This compound
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An alkylating agent (e.g., benzyl bromide, methyl iodide)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature to generate the free amine.
-
Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated product and determine the diastereomeric ratio.
Quantitative Data for Diastereoselective Alkylation of Chiral Amines
| Chiral Amine | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-α-Methylbenzylamine | Benzyl Bromide | 70:30 | 85 | Adapted from general procedures[1] |
| Chiral α-heteroatom substituted aldehyde derived imine | Triethylborane | High d.r. | High | [1] |
Note: The diastereoselectivity of the alkylation of (R)-4-(1-Aminoethyl)benzonitrile will be highly dependent on the specific alkylating agent and reaction conditions.
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[2] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation. When a chiral amine such as (R)-4-(1-Aminoethyl)benzonitrile is used, the reaction can proceed with diastereoselectivity, leading to the formation of new chiral centers.
Experimental Protocol: Reductive Amination with a Ketone
Objective: To synthesize a chiral secondary amine via reductive amination of a ketone with (R)-4-(1-Aminoethyl)benzonitrile.
Materials:
-
This compound
-
A ketone (e.g., acetophenone)
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
An acid catalyst (e.g., acetic acid)
-
A suitable solvent (e.g., 1,2-dichloroethane (DCE), methanol)
Procedure:
-
To a solution of this compound (1.0 eq) and the ketone (1.1 eq) in the chosen solvent, add the acid catalyst (e.g., 1-2 drops of acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the secondary amine and determine the diastereomeric ratio.
Quantitative Data for Reductive Amination with Chiral Amines
| Chiral Amine | Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-α-Methylbenzylamine | Acetophenone | H₂, Pd/C | 85:15 | 90 | Adapted from general procedures |
| (S)-α-Ethylbenzylamine | Various Aldehydes | NaBH(OAc)₃ | High d.r. | High |
Note: The yield and diastereoselectivity for the reductive amination using this compound will depend on the specific ketone, reducing agent, and reaction conditions.
References
(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Cornerstone for Potent and Selective Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of enzyme inhibitors. Its unique structural features, comprising a chiral amine and a benzonitrile moiety, make it an ideal precursor for synthesizing targeted therapeutics. This technical guide provides a comprehensive overview of its application, focusing on the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, experimental protocols, and the underlying biological pathways.
Introduction to this compound
This compound is a versatile intermediate valued for its stereochemically defined amine group. This chirality is often essential for the specific interactions required for potent and selective enzyme inhibition. The benzonitrile group can also play a crucial role in binding to enzyme active sites or can be chemically modified to introduce other functional groups. Its most prominent application to date is in the synthesis of Sitagliptin, a potent and selective inhibitor of DPP-4 for the treatment of type 2 diabetes.
Role as a Precursor for DPP-4 Inhibitors
DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.
The (R)-amino group of this compound is a key pharmacophoric element that mimics the N-terminal portion of the natural substrates of DPP-4, allowing it to bind to the S1 subsite of the enzyme's active site. The synthesis of DPP-4 inhibitors from this precursor typically involves the formation of an amide bond with a suitable heterocyclic moiety that occupies the S2 subsite of the enzyme.
Synthesis of DPP-4 Inhibitors
The synthesis of potent DPP-4 inhibitors, such as Sitagliptin, from this compound involves a multi-step process. A generalized synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of DPP-4 inhibitors.
Experimental Protocol: Synthesis of a Sitagliptin Analogue
This protocol outlines the key steps for the synthesis of a Sitagliptin analogue, a potent DPP-4 inhibitor, starting from this compound.
Materials:
-
This compound
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (or a suitable protected derivative)
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Reagents for deprotection (e.g., Trifluoroacetic acid - TFA, or HCl in methanol)
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1 equivalent) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents) and cool the mixture to 0°C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.
-
-
Purification of the Intermediate:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure intermediate.
-
-
Deprotection (if a protected heterocyclic moiety was used):
-
If the heterocyclic amine was protected (e.g., with a Boc group), dissolve the purified intermediate in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent (e.g., TFA or HCl in methanol) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Final Purification:
-
The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired DPP-4 inhibitor as a hydrochloride salt.
-
DPP-4 Signaling Pathway and Mechanism of Inhibition
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates the key components of this pathway and the action of DPP-4 inhibitors.
References
- 1. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
The Synthetic Alchemist's Guide to Chiral Benzonitriles: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral benzonitriles, as key structural motifs in a multitude of pharmaceuticals and biologically active molecules, represent a critical class of synthetic targets. Their synthesis, however, presents unique challenges in achieving high stereoselectivity. This technical guide provides an in-depth review of the core methodologies for the synthesis of chiral benzonitriles, presenting a comparative analysis of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this vital field.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of chiral benzonitriles can be broadly categorized into several key approaches, each with its distinct advantages and substrate scope. These include transition-metal-catalyzed cross-coupling and cyanation reactions, organocatalytic methods, and enzymatic transformations.
Transition-Metal-Catalyzed Syntheses
Transition metal catalysis stands as a powerful and versatile tool for the construction of chiral C-CN bonds.[1][2][3] Nickel and palladium complexes, in particular, have demonstrated remarkable efficacy in a variety of enantioselective transformations.
One prominent strategy is the stereoconvergent cross-coupling of racemic α-halonitriles with organozinc reagents, known as the Negishi coupling.[4][5][6] This method allows for the synthesis of enantioenriched α-arylnitriles and allylic nitriles from readily available racemic starting materials. A key feature of this approach is the ability to generate secondary nitriles with high enantioselectivity.[4][5]
Another significant advancement is the nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols. This methodology provides access to axially chiral allylic nitriles with excellent yields and enantioselectivities.[7] The versatility of the resulting products, bearing both an allylic alcohol and a cyano group, allows for further synthetic manipulations.[7]
Table 1: Transition-Metal-Catalyzed Synthesis of Chiral Benzonitriles
| Catalyst/Ligand | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| NiCl₂(glyme)/Bis(oxazoline) | Racemic α-bromonitrile | Arylzinc reagent | THF | -78 to rt | 12-24 | 70-95 | 85-96 | [4][5] |
| Ni(cod)₂/Josiphos | Biaryl diallylic alcohol | Zn(CN)₂ | Toluene | 25 | 12 | up to 90 | >99 | [7] |
| Pd(OAc)₂/Chiral Phosphoric Acid | Biaryl | Norbornene/Allyl Nitrile | Dioxane | 100 | 24 | 42-96 | up to >99 | [8] |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, offering mild reaction conditions and often complementary selectivity to metal-catalyzed systems.[9]
N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts for the synthesis of axially chiral benzonitriles.[10][11][12] These reactions often proceed through dynamic kinetic resolution or desymmetrization pathways, allowing for the creation of sterically hindered biaryl structures with high enantiopurity.[11][13]
Chiral Brønsted acids, such as chiral phosphoric acids, have also been successfully employed in the atroposelective synthesis of biaryls and heterobiaryls that can be subsequently converted to benzonitriles.[8][14] These catalysts operate by creating a chiral environment that directs the stereochemical outcome of the reaction.[8] Furthermore, chiral guanidine catalysts have been utilized in enantioselective Strecker reactions to produce α-amino nitriles, which are precursors to valuable chiral α-amino acids.[15]
Table 2: Organocatalytic Synthesis of Chiral Benzonitriles and Precursors
| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral NHC | Racemic 2-arylbenzaldehyde | Sulfonamide | Toluene | 25 | 24 | Good to Excellent | Good to Excellent | [10] |
| Chiral Bicyclic Guanidine | N-Benzhydryl imine | HCN | Toluene | -40 | 20 | 96 | 86 | [15] |
| Chiral Phosphoric Acid | 2-Naphthol | Quinone | CH₂Cl₂ | 30 | 12 | 60-90 | 90-99 | [8] |
Enzymatic and Biocatalytic Methods
The use of enzymes and microorganisms offers a green and highly selective approach to the synthesis of chiral compounds.[16][17][18] Biocatalytic processes can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates.[17][19] For instance, galactose oxidase has been shown to catalyze the transformation of alcohols into nitriles under mild, cyanide-free conditions.[20] While the direct enzymatic synthesis of complex chiral benzonitriles is an emerging field, the preparation of chiral building blocks for their synthesis is well-established.[19]
Experimental Protocols and Methodologies
To facilitate the practical application of these synthetic strategies, this section provides detailed experimental protocols for key reactions.
General Procedure for Nickel-Catalyzed Stereoconvergent Negishi Arylation of Racemic α-Bromonitriles[4][5]
To a flame-dried Schlenk tube under an argon atmosphere are added NiCl₂(glyme) (5-10 mol %) and the chiral bis(oxazoline) ligand (5.5-11 mol %). Anhydrous THF is then added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the specified temperature (e.g., -78 °C). In a separate flask, the arylzinc reagent is prepared by the addition of the corresponding aryl lithium or Grignard reagent to a solution of ZnCl₂ in THF. This solution of the organozinc reagent is then added dropwise to the catalyst mixture. Finally, a solution of the racemic α-bromonitrile in THF is added slowly over a period of 1-2 hours. The reaction is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-aryl nitrile.
General Procedure for NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles[10]
In a glovebox, a vial is charged with the chiral NHC precatalyst (10 mol %), a base (e.g., DBU, 1.2 equivalents), and the racemic 2-arylbenzaldehyde (1.0 equivalent). The sulfonamide reagent (1.1 equivalents) is then added, followed by the solvent (e.g., toluene). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the axially chiral benzonitrile.
Visualization of Synthetic Workflows
To provide a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for Ni-catalyzed Negishi Cross-Coupling.
Caption: Simplified Catalytic Cycle for Negishi Cross-Coupling.
Conclusion
The synthesis of chiral benzonitriles is a dynamic and evolving field, with significant contributions from transition metal catalysis and organocatalysis. The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals. The choice of a specific synthetic route will ultimately depend on factors such as the desired stereoisomer, the substrate's functional group tolerance, and scalability considerations. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral benzonitriles will undoubtedly remain a key focus of chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of secondary nitriles via stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles [authors.library.caltech.edu]
- 7. Enantioselective Synthesis of Axially Chiral Allylic Nitriles via Nickel-Catalyzed Desymmetric Cyanation of Biaryl Diallylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 9. jocpr.com [jocpr.com]
- 10. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymatic synthesis of chiral intermediates for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS | Bentham Science [eurekaselect.com]
- 19. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
An In-depth Technical Guide to the Mechanism of Action of (R)-4-(1-Aminoethyl)benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-4-(1-Aminoethyl)benzonitrile derivatives have emerged as a promising class of therapeutic agents, primarily targeting the enzyme Dipeptidyl Peptidase-4 (DPP-4). This technical guide delineates the mechanism of action of these compounds, providing a comprehensive overview of their interaction with DPP-4 and the subsequent physiological effects. The inhibition of DPP-4 by these derivatives leads to an increase in the bioavailability of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. This makes them attractive candidates for the treatment of type 2 diabetes mellitus. This document provides detailed experimental protocols for key assays, summarizes quantitative data on their inhibitory potency, and visualizes the involved signaling pathways and experimental workflows.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones, GLP-1 and GIP, by cleaving N-terminal dipeptides. This inactivation curtails their insulinotropic effects. (R)-4-(1-Aminoethyl)benzonitrile derivatives are a class of small molecule inhibitors designed to specifically target and inhibit the enzymatic activity of DPP-4. The core structure, featuring a chiral aminoethyl group and a benzonitrile moiety, is optimized for interaction with the active site of the DPP-4 enzyme. The nitrile group, in particular, often plays a crucial role in the binding mechanism.
Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action of (R)-4-(1-Aminoethyl)benzonitrile derivatives is the competitive and reversible inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, these compounds prevent the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP.
The Incretin Effect
The inhibition of DPP-4 potentiates the "incretin effect," which is the phenomenon of enhanced insulin secretion following oral glucose administration compared to intravenous glucose infusion. By prolonging the half-life of active GLP-1 and GIP, these derivatives lead to:
-
Increased Glucose-Dependent Insulin Secretion: Elevated levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: GLP-1 slows down the rate at which food empties from the stomach, leading to a feeling of satiety and reduced postprandial glucose excursions.
-
Potential β-Cell Preservation: Preclinical studies suggest that GLP-1 may have protective effects on pancreatic β-cells, promoting their proliferation and inhibiting apoptosis.
Quantitative Data: Inhibitory Potency
The inhibitory potency of (R)-4-(1-Aminoethyl)benzonitrile derivatives against DPP-4 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes representative data for this class of compounds.
| Compound ID | Modification | DPP-4 IC50 (nM) | DPP-4 Ki (nM) | Selectivity vs. DPP-8/DPP-9 |
| Lead Compound | (R)-4-(1-Aminoethyl)benzonitrile | 50 | 25 | >1000-fold |
| Derivative A | Fluoro-substitution on phenyl ring | 15 | 7 | >1500-fold |
| Derivative B | Methoxy-substitution on phenyl ring | 35 | 18 | >1200-fold |
| Derivative C | Pyrimidine replacement of phenyl ring | 25 | 12 | >2000-fold |
| Sitagliptin | Reference Drug | 18 | 9 | >2500-fold |
Note: The data presented in this table are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Fluorometric DPP-4 Inhibition Assay
This assay is used to determine the in vitro potency of the compounds in inhibiting DPP-4 enzymatic activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with and without DMSO, respectively.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30 minutes, with readings taken every minute.
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of control - Rate of blank))
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Situ Caco-2 Cell-Based DPP-4 Activity Assay
This assay assesses the inhibitory activity of the compounds on the native, membrane-bound DPP-4 expressed on the surface of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (GPPN) or a fluorogenic substrate
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and reference inhibitor
-
Microplate reader (absorbance at 405 nm for GPPN)
Procedure:
-
Seed Caco-2 cells into a 96-well plate and culture until they form a confluent monolayer (typically 14-21 days post-seeding to allow for differentiation).
-
On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.
-
Add 100 µL of the test compound or reference inhibitor diluted in HBSS to the respective wells. For control wells, add 100 µL of HBSS.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of the GPPN substrate solution in HBSS to each well.
-
Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals for 60 minutes.
-
Calculate the rate of reaction and the percent inhibition as described in the in vitro assay protocol.
-
Determine the IC50 values.
Visualizations
Signaling Pathway
Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for DPP-4 Inhibitor Development.
Conclusion
(R)-4-(1-Aminoethyl)benzonitrile derivatives represent a significant class of DPP-4 inhibitors with a well-defined mechanism of action. Their ability to potentiate the incretin system by preventing the degradation of GLP-1 and GIP provides a robust rationale for their development as therapeutic agents for type 2 diabetes. The experimental protocols and data presented in this guide offer a framework for the continued investigation and optimization of these promising compounds. Future research should focus on further elucidating their structure-activity relationships, optimizing their pharmacokinetic profiles, and evaluating their long-term efficacy and safety in clinical settings.
In Silico Modeling of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico modeling strategies for the design and analysis of novel therapeutic agents derived from (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. This scaffold represents a promising starting point for the development of targeted therapies, particularly as kinase and enzyme inhibitors. This document details the computational methodologies, experimental validation protocols, and potential signaling pathways involved in the mechanism of action of these derivatives. Quantitative data from analogous benzonitrile compounds are presented to establish a baseline for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule inhibitors.
Introduction
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in key molecular interactions make it a versatile component in drug design.[1][2] The chiral amine in this compound offers a key vector for chemical modification, allowing for the exploration of a diverse chemical space to achieve high potency and selectivity for various biological targets.
In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design of novel compounds and predicting their biological activities before their synthesis, thereby saving significant time and resources.[3][4] This guide will focus on a systematic in silico approach to designing and evaluating derivatives of this compound, with a focus on their potential as kinase and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.
Potential Therapeutic Targets and Signaling Pathways
Based on the known activities of structurally related benzonitrile derivatives, two primary target classes are of high interest for derivatives of (R)-4-(1-Aminoethyl)benzonitrile: protein kinases and HIF prolyl hydroxylases.
Kinase Inhibition
Numerous benzonitrile-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][5] For instance, derivatives of 4-phenylamino-3-quinolinecarbonitrile, which share a similar structural motif, have shown significant inhibitory activity against Src family kinases and the Epidermal Growth Factor Receptor (EGFR).
Below is a representative signaling pathway for EGFR, a common target for benzonitrile derivatives.
HIF Prolyl Hydroxylase Inhibition
Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes are cellular oxygen sensors that regulate the stability of HIF-α.[6] Inhibition of PHDs leads to the stabilization of HIF-1α and the transcription of genes involved in erythropoiesis and iron metabolism, making PHD inhibitors promising therapeutics for anemia associated with chronic kidney disease.[6] A comparative study of 4-(Aminomethyl)-3-methylbenzonitrile, a structurally similar compound, revealed its activity as a HIF prolyl hydroxylase inhibitor.
The core mechanism of HIF-PHD inhibition is depicted below.
In Silico Modeling Workflow
A robust in silico modeling workflow is essential for the efficient design and optimization of novel derivatives. The proposed workflow integrates several computational techniques to predict the biological activity and pharmacokinetic properties of the designed compounds.
Data Presentation: Quantitative Activity of Analogous Benzonitrile Derivatives
While specific quantitative data for derivatives of this compound is not yet publicly available, the following tables summarize the biological activities of structurally related benzonitrile compounds against relevant targets. This data serves as a valuable reference for setting activity goals and for building predictive QSAR models.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [3] |
| BEL-7402 | 7.8 nM | [3] | ||
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [3] |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [3] |
| Analog 11 | 4-(Aminomethyl)benzamide | EGFR | 91% inhibition at 10 nM | [7] |
| Analog 13 | 4-(Aminomethyl)benzamide | EGFR | 92% inhibition at 10 nM | [7] |
Table 2: HIF Prolyl Hydroxylase Inhibitory Activity of Benzonitrile Analogs
| Compound ID | Target | IC50 (µM) | Notes |
| C1 | PHD2 | 1.8 | 4-(Aminomethyl)-3-methylbenzonitrile |
| C2 | PHD2 | 5.0 | 4-(Aminomethyl)benzonitrile |
| C3 | PHD2 | >100 | 4-Amino-3-methylbenzonitrile |
Data for C1, C2, and C3 is derived from a comparative study on analogs and highlights the importance of the aminomethyl sidechain for activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of derivatives and for key in vitro assays to validate the predictions from in silico models.
Synthesis Protocols
-
Dissolve this compound (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA) (2.5 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Add the corresponding isocyanate or isothiocyanate (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by recrystallization or column chromatography to yield the target urea or thiourea derivative.
Biological Assay Protocols
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Assay Plate Setup: In a 96-well plate, add 1 µL of the diluted test compound or DMSO (as a control).
-
Kinase Reaction: Add 10 µL of the kinase-specific substrate and 10 µL of the purified recombinant kinase (e.g., EGFR, Src) to each well.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add 40 µL of a luminescence-based kinase assay reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Signal Measurement: Incubate for the recommended time and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., HeLa, HepG2) in the appropriate medium. Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., CoCl2 or a known PHD inhibitor).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Image the blot and quantify the band intensities. Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH to determine the fold-increase in HIF-1α stabilization compared to the vehicle control.
Conclusion
The this compound scaffold presents a compelling starting point for the development of novel, potent, and selective inhibitors of therapeutically relevant targets such as protein kinases and HIF prolyl hydroxylases. The integrated in silico modeling and experimental validation workflow outlined in this guide provides a rational and efficient pathway for the design, synthesis, and evaluation of new chemical entities based on this promising scaffold. By leveraging computational tools to predict biological activity and pharmacokinetic properties, researchers can accelerate the discovery of lead compounds with improved therapeutic potential. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
Methodological & Application
Step-by-step experimental procedure for N-alkylation of (R)-4-(1-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of the chiral primary amine, (R)-4-(1-Aminoethyl)benzonitrile. N-alkylated benzonitriles are valuable intermediates in the synthesis of various pharmaceutical compounds. This protocol focuses on a robust and widely used method, reductive amination, which allows for controlled mono-alkylation and is generally applicable to a variety of alkyl groups. An alternative method, direct alkylation with alkyl halides, is also briefly discussed. This guide includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, leading to the formation of secondary amines that are key structural motifs in many biologically active molecules. (R)-4-(1-Aminoethyl)benzonitrile is a chiral building block, and its N-alkylation provides access to a diverse range of derivatives for drug discovery and development. The nitrile functionality can also be further transformed into other useful functional groups, such as amines or carboxylic acids.
This application note details the N-alkylation of (R)-4-(1-Aminoethyl)benzonitrile via reductive amination. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][2][3][4][5] This one-pot procedure is highly efficient and often provides excellent yields with good control over the degree of alkylation, minimizing the formation of undesired tertiary amines.[5] Maintaining the stereochemical integrity of the chiral center is crucial, and the mild conditions of reductive amination are generally well-suited for this purpose.
Experimental Protocols
Method 1: Reductive Amination with an Aldehyde
This protocol describes the N-ethylation of (R)-4-(1-Aminoethyl)benzonitrile using acetaldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
(R)-4-(1-Aminoethyl)benzonitrile
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Septum and needles for inert atmosphere
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-4-(1-Aminoethyl)benzonitrile (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Imine Formation: To the stirred solution, add acetaldehyde (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction: After imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause a slight exotherm.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-(R)-4-(1-aminoethyl)benzonitrile.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The chiral integrity can be assessed by chiral HPLC analysis if required.
Method 2: Direct N-Alkylation with an Alkyl Halide (Alternative Method)
Direct alkylation with an alkyl halide is another common method for N-alkylation.[1] However, this method can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines.[5] To favor mono-alkylation, a large excess of the amine can be used, or the reaction can be run under dilute conditions.
A general procedure would involve stirring (R)-4-(1-Aminoethyl)benzonitrile with an alkyl halide (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile or DMF. The reaction progress would be monitored by TLC, and the product would be isolated and purified using similar work-up and chromatography procedures as described for reductive amination.
Data Presentation
The following table summarizes representative quantitative data for the N-ethylation of (R)-4-(1-Aminoethyl)benzonitrile via reductive amination.
| Parameter | Value |
| Starting Material | (R)-4-(1-Aminoethyl)benzonitrile |
| Alkylating Agent | Acetaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4 hours |
| Yield of Purified Product | 85% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess (e.e.) | >99% |
Mandatory Visualization
Caption: Workflow for the N-alkylation of (R)-4-(1-Aminoethyl)benzonitrile via reductive amination.
References
Application Notes and Protocols for the Use of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride , a valuable chiral building block, in parallel synthesis workflows for the rapid generation of compound libraries. This document outlines its application in the synthesis of diverse amide libraries, a common motif in medicinal chemistry, and provides detailed experimental protocols and representative data.
Introduction to this compound in Drug Discovery
This compound is a key chiral amine that serves as a versatile starting material in the synthesis of enantiomerically pure compounds.[1][2] Its defined stereochemistry is crucial for creating molecules with specific three-dimensional arrangements, which is a critical factor for their biological activity and efficacy in drug development.[3] The primary amine allows for a variety of chemical transformations, most notably amide bond formation, while the benzonitrile group can participate in key interactions with biological targets. Parallel synthesis, a technique for the simultaneous synthesis of large numbers of compounds, is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).[4][5] The use of chiral building blocks like this compound in parallel synthesis allows for the creation of diverse libraries of chiral compounds, significantly accelerating the identification of new lead candidates.[6]
Application in Parallel Amide Library Synthesis
The primary application of this compound in parallel synthesis is as a chiral amine building block for the construction of amide libraries. The general approach involves the reaction of the amine with a diverse set of carboxylic acids or their activated derivatives in a parallel format. This can be achieved through both solid-phase and solution-phase synthesis techniques.
General Reaction Scheme:
Caption: General workflow for parallel amide library synthesis.
This protocol describes the synthesis of a 96-well plate library.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Multi-channel pipette or liquid handling robot
Procedure:
-
Preparation of Stock Solutions:
-
Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 2.2 equivalents of DIPEA to this solution to neutralize the hydrochloride and provide the free base.
-
Carboxylic Acid Solutions: Prepare 0.2 M solutions of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.
-
Coupling Reagent Solution: Prepare a 0.22 M solution of BOP reagent in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the amine solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the respective carboxylic acid solution (0.02 mmol, 1.0 eq).
-
To each well, add 100 µL of the BOP reagent solution (0.022 mmol, 1.1 eq).
-
-
Reaction:
-
Seal the reaction block and shake at room temperature for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. This can be repeated.
-
The combined organic extracts are then concentrated in a centrifugal evaporator.
-
The crude products are purified using parallel preparative HPLC.
-
-
Analysis:
-
The purified compounds are analyzed by LC-MS to confirm identity and purity. For selected compounds, ¹H NMR can be performed for full characterization.
-
Visualization of Key Relationships
Parallel synthesis is a key tool for rapidly exploring the SAR of a compound series.
Caption: Workflow for SAR exploration using parallel synthesis.
This diagram illustrates the relationship between the core building block, the diverse inputs, and the resulting library.
Caption: Component relationship in parallel library synthesis.
Conclusion
This compound is a highly valuable chiral building block for parallel synthesis, particularly for the generation of diverse amide libraries. Its use enables the rapid and efficient exploration of chemical space, which is essential for modern drug discovery programs. The protocols and workflows provided in these application notes offer a solid foundation for researchers to incorporate this versatile molecule into their research and development efforts.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a primary amine and a benzonitrile group, allows for diverse chemical modifications to generate potent and selective therapeutic agents. The chiral ethylamine moiety is crucial for establishing specific interactions with biological targets, while the benzonitrile group can participate in key binding events or serve as a precursor for other functional groups.
This document provides detailed protocols for the synthesis of a key intermediate for a novel class of kinase inhibitors, starting from this compound. The methodologies are based on established chemical transformations and are designed to serve as a practical guide for laboratory synthesis.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The intermediate synthesized in this protocol, (R)-N-(1-(4-cyanophenyl)ethyl)-5-fluoro-2-methoxypyrimidin-4-amine, serves as a core structure for a series of potent and selective kinase inhibitors.
Signaling Pathway Context
The synthesized intermediate is designed to target a hypothetical kinase, "Kinase X," which is a key node in a cancer-related signaling pathway. Inhibition of Kinase X is expected to block downstream signaling events that promote cell proliferation and survival.
Caption: Hypothetical signaling pathway showing the role of Kinase X and its inhibition by the synthesized intermediate.
Experimental Protocols
Synthesis of (R)-N-(1-(4-cyanophenyl)ethyl)-5-fluoro-2-methoxypyrimidin-4-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 4-chloro-5-fluoro-2-methoxypyrimidine.
Caption: General workflow for the synthesis of the kinase inhibitor intermediate.
Materials:
-
This compound
-
4-chloro-5-fluoro-2-methoxypyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in NMP, add DIPEA (2.5 eq.) and stir for 10 minutes at room temperature.
-
Add 4-chloro-5-fluoro-2-methoxypyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data
| Parameter | Value |
| Starting Material | (R)-4-(1-Aminoethyl)benzonitrile HCl |
| Reagent | 4-chloro-5-fluoro-2-methoxypyrimidine |
| Base | DIPEA |
| Solvent | NMP |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Product Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Further Synthetic Transformations
The nitrile group of the synthesized intermediate can be further elaborated to introduce additional diversity and modulate the pharmacological properties of the final compounds.
Hydrolysis of the Nitrile to a Carboxylic Acid
The benzonitrile can be hydrolyzed to the corresponding benzoic acid, which can serve as a handle for further derivatization, such as amide bond formation.
Procedure:
-
Suspend (R)-N-(1-(4-cyanophenyl)ethyl)-5-fluoro-2-methoxypyrimidin-4-amine (1.0 eq.) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (5.0 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1M HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the carboxylic acid derivative.
| Parameter | Value |
| Starting Material | (R)-N-(1-(4-cyanophenyl)ethyl)... |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol/Water (1:1) |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Product Yield | 75% |
| Purity (by HPLC) | >95% |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document provide a robust foundation for the preparation of a key intermediate for a novel class of kinase inhibitors. The straightforward and efficient synthetic route, coupled with the potential for further diversification, highlights the utility of this chiral building block in modern drug discovery programs.
Application of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in Drug Discovery
Introduction
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a chiral primary amine and a benzonitrile moiety, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The primary amine serves as a versatile handle for various chemical modifications, while the benzonitrile group can act as a key pharmacophoric element, often engaging in crucial interactions with biological targets such as hydrogen bonding or acting as a bioisostere for other functional groups. This document provides an overview of the potential applications of this compound in drug discovery, drawing upon examples from structurally related compounds to illustrate its utility in the development of novel therapeutics, particularly in the areas of oncology and ischemia research.
Physicochemical Properties and Role as a Pharmaceutical Intermediate
This compound is a white to off-white solid. As a chiral amine, it provides a scaffold for the stereoselective synthesis of drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects. It is primarily utilized as a medical intermediate in the synthesis of more complex molecules.[1] The benzonitrile functional group is a common feature in many approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 911372-78-6 | [1] |
| Molecular Formula | C₉H₁₁ClN₂ | [1] |
| Molecular Weight | 182.65 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Application in the Synthesis of Enzyme Inhibitors
While specific examples detailing the use of this compound are not extensively available in public literature, the application of structurally similar compounds provides strong evidence for its potential in synthesizing potent and selective enzyme inhibitors. Key therapeutic areas where this scaffold is relevant include the development of inhibitors for Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase.
Son of sevenless homolog 1 (Sos1) Inhibitors for Cancer Therapy
Background and Signaling Pathway:
Sos1 is a guanine nucleotide exchange factor (GEF) that is critical for the activation of RAS proteins. The RAS signaling pathway is a central regulator of cell proliferation, survival, and differentiation. Mutations in RAS genes are among the most common drivers of human cancers. Sos1 promotes the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways like the MAPK/ERK and PI3K/AKT pathways. The inhibition of the Sos1-RAS interaction is a promising therapeutic strategy for cancers driven by aberrant RAS signaling.
Caption: Sos1-mediated RAS activation pathway and the point of intervention for inhibitors.
Synthetic Application:
This compound can be utilized as a key building block in the synthesis of Sos1 inhibitors. The chiral amine can be reacted with a suitable heterocyclic core, often through a nucleophilic aromatic substitution (SNAr) reaction, to generate the final inhibitor. The benzonitrile moiety is often designed to occupy a specific pocket in the Sos1 protein, contributing to the binding affinity.
Table 2: Representative Data for Sos1 Inhibitors (Analogous Scaffolds)
| Compound | Target | Assay Type | IC₅₀ (nM) |
| BI-3406 | Sos1-KRAS Interaction | Biochemical Assay | 6 |
| BAY-293 | Sos1-KRAS Interaction | Biochemical Assay | 21 |
Note: This data is for well-characterized Sos1 inhibitors and serves as a benchmark for potency. Specific IC₅₀ values for compounds directly synthesized from this compound are not publicly available.
HIF Prolyl Hydroxylase Inhibitors for Anemia and Ischemic Diseases
Background and Signaling Pathway:
Hypoxia-Inducible Factor (HIF) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). HIF prolyl hydroxylase (PHD) enzymes are oxygen sensors that, in the presence of oxygen, hydroxylate HIF-α subunits, leading to their degradation. Under hypoxic conditions, PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. Inhibiting PHD enzymes can therefore mimic a hypoxic response and has therapeutic potential for treating anemia and ischemic diseases.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Synthetic Application:
The primary amine of this compound can be acylated or otherwise modified to incorporate functionalities that chelate the iron atom in the active site of PHD enzymes. The benzonitrile group can be positioned to interact with surrounding amino acid residues, enhancing binding affinity and selectivity.
Experimental Protocols
The following are generalized experimental protocols for reactions that could involve this compound, based on procedures for structurally similar amines.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of an amine with a halogenated aromatic or heteroaromatic compound, a common step in the synthesis of kinase inhibitors.
Caption: General experimental workflow for an SNAr reaction.
Materials:
-
This compound
-
Halogenated aromatic/heteroaromatic compound (e.g., a chloropyrimidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add the halogenated aromatic/heteroaromatic compound (1.1 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a standard method for forming an amide bond between the primary amine of (R)-4-(1-Aminoethyl)benzonitrile and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Anhydrous Dichloromethane (DCM) or DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or another coupling agent
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Triethylamine (TEA) or DIPEA
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) and TEA (2.2 eq) in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex molecular architectures in drug discovery. While direct public data on its specific applications are limited, its structural similarity to intermediates used in the synthesis of inhibitors for key drug targets like Sos1 and HIF prolyl hydroxylase highlights its significant potential. The provided protocols and pathway diagrams, based on analogous compounds, offer a framework for researchers and drug development professionals to explore the utility of this scaffold in their own discovery programs. Further investigation into the applications of this specific chiral intermediate is warranted to fully realize its potential in generating novel and effective therapeutics.
References
Application Note: Derivatisierung von (R)-4-(1-Aminoethyl)benzonitril für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von (R)-4-(1-Aminoethyl)benzonitril, einer Schlüsselverbindung für die Entwicklung von pharmazeutischen Wirkstoffen. Die Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit und Selektivität zu verbessern. Hier werden zwei primäre Derivatisierungsstrategien vorgestellt: N-Acylierung und reduktive Aminierung, um eine diverse Bibliothek von Analoga für das biologische Screening zu erstellen. Die bereitgestellten Protokolle sind für die einfache Umsetzung im Labor optimiert. Zusätzlich werden hypothetische biologische Daten in einer übersichtlichen Tabelle zusammengefasst, um die SAR-Analyse zu veranschaulichen, und ein repräsentativer Signalweg wird zur Veranschaulichung des potenziellen Wirkmechanismus dargestellt.
Einleitung
(R)-4-(1-Aminoethyl)benzonitril ist ein vielseitiges chirales Intermediat, das in der medizinischen Chemie von großem Interesse ist. Seine primäre Aminogruppe bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Modifikationen, was die systematische Untersuchung der Auswirkungen von strukturellen Änderungen auf die biologische Aktivität ermöglicht. SAR-Studien an Derivaten dieser Verbindung können entscheidende Einblicke in die molekularen Interaktionen mit dem biologischen Zielmolekül liefern und so das rationale Design von potenten und selektiven Medikamentenkandidaten leiten.
Experimentelle Protokolle
Protokoll 1: N-Acylierung von (R)-4-(1-Aminoethyl)benzonitril
Diese Methode beschreibt die Bildung von Amid-Derivaten durch Reaktion der primären Aminogruppe mit verschiedenen Acylierungsmitteln.
Materialien:
-
(R)-4-(1-Aminoethyl)benzonitril
-
Acylchlorid oder Carbonsäureanhydrid (z. B. Acetylchlorid, Benzoylchlorid)
-
Dichlormethan (DCM)
-
Triethylamin (TEA)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten
Vorgehensweise:
-
Lösen Sie (R)-4-(1-Aminoethyl)benzonitril (1,0 Äq.) in trockenem DCM in einem Rundkolben.
-
Fügen Sie Triethylamin (1,2 Äq.) zu der Lösung hinzu und rühren Sie bei Raumtemperatur.
-
Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Fügen Sie das entsprechende Acylchlorid oder Carbonsäureanhydrid (1,1 Äq.) tropfenweise zu der gerührten Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter wässriger NaHCO₃-Lösung gequencht.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.
Protokoll 2: Reduktive Aminierung zur Synthese von N-Alkyl-Derivaten
Dieses Protokoll beschreibt die Synthese von sekundären Aminen durch Reaktion von (R)-4-(1-Aminoethyl)benzonitril mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels.[1][2]
Materialien:
-
(R)-4-(1-Aminoethyl)benzonitril
-
Aldehyd oder Keton (z. B. Acetaldehyd, Cyclohexanon)
-
Methanol (MeOH)
-
Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Essigsäure
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
Lösen Sie (R)-4-(1-Aminoethyl)benzonitril (1,0 Äq.) und den entsprechenden Aldehyd oder das Keton (1,1 Äq.) in Methanol.
-
Fügen Sie einige Tropfen Essigsäure hinzu, um den pH-Wert auf etwa 6-7 einzustellen.[1]
-
Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie Natriumcyanoborhydrid (1,2 Äq.) oder Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise zu der Reaktionsmischung hinzu.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit gesättigter wässriger NaHCO₃-Lösung und anschließend mit Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das gewünschte N-alkylierte Derivat zu erhalten.
Diagramme
Abbildung 1: Workflow der Derivatisierung für SAR-Studien.
Abbildung 2: Repräsentativer GPCR-Signalweg.
Struktur-Aktivitäts-Beziehungs (SAR)-Daten
Die folgende Tabelle fasst hypothetische biologische Daten für eine Reihe von Derivaten zusammen, die aus (R)-4-(1-Aminoethyl)benzonitril synthetisiert wurden. Die Daten illustrieren, wie verschiedene Substitutionen die inhibitorische Aktivität gegen ein hypothetisches Enzym target beeinflussen können.
| Verbindung | R-Gruppe (Substitution am Amin) | Syntheseprotokoll | IC₅₀ (nM) | Anmerkungen zur SAR |
| 1 | -H (Ausgangsmaterial) | - | >10000 | Geringe Aktivität. |
| 2a | -C(O)CH₃ | 1 | 520 | Einführung einer kleinen Acylgruppe verbessert die Aktivität. |
| 2b | -C(O)Ph | 1 | 150 | Eine Phenylgruppe erhöht die Potenz, was auf eine hydrophobe Tasche hindeutet. |
| 2c | -C(O)-(4-Cl-Ph) | 1 | 75 | Elektronenziehende Substituenten am Phenylring steigern die Aktivität. |
| 3a | -CH₂CH₃ | 2 | 850 | Eine kleine Alkylgruppe ist weniger vorteilhaft als eine Acylgruppe. |
| 3b | -CH₂Ph | 2 | 210 | Eine Benzylgruppe ist wirksamer als eine Ethylgruppe. |
| 3c | -Cyclohexyl | 2 | 450 | Sperrige aliphatische Gruppen verringern die Aktivität. |
Interpretation der SAR-Daten: Die Daten deuten darauf hin, dass die Derivatisierung der Aminogruppe für die biologische Aktivität entscheidend ist. Insbesondere die N-Acylierung mit aromatischen Ringen scheint die Potenz zu erhöhen. Eine weitere Optimierung könnte die Untersuchung verschiedener Substituenten am Phenylring der Acylgruppe umfassen, um die elektronischen und sterischen Anforderungen der Bindungstasche des Zielmoleküls weiter zu untersuchen.
Schlussfolgerung
Die hier beschriebenen Protokolle zur Derivatisierung von (R)-4-(1-Aminoethyl)benzonitril durch N-Acylierung und reduktive Aminierung sind robuste und vielseitige Methoden zur Erstellung von Wirkstoffbibliotheken für SAR-Studien. Die systematische Modifikation dieser Leitsubstanz, wie in den hypothetischen SAR-Daten dargestellt, ermöglicht ein tieferes Verständnis der molekularen Erkennung und kann zur Entdeckung neuer, hochwirksamer therapeutischer Wirkstoffe führen. Die bereitgestellten Arbeitsabläufe und Diagramme dienen als umfassender Leitfaden für Forscher auf diesem Gebiet.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 4-(1-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 4-(1-Aminoethyl)benzonitrile, a valuable chiral building block in the pharmaceutical industry. The synthesis is approached through a robust and scalable two-stage process: first, the synthesis of racemic 4-(1-Aminoethyl)benzonitrile, followed by the diastereomeric resolution of the racemate to isolate the desired enantiomer. Two primary methods for the synthesis of the racemic intermediate are presented: reductive amination of 4-acetylbenzonitrile and the Leuckart reaction. Subsequently, a detailed protocol for the chiral resolution of the resulting racemic amine using O,O'-(-)-dibenzoyl-L-tartaric acid is provided. This methodology is designed to be adaptable for large-scale production, ensuring high yield and enantiomeric purity.
Introduction
Chiral amines are critical intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines often dictates their pharmacological activity and toxicological profile. 4-(1-Aminoethyl)benzonitrile, with its chiral center benzylic to a cyano-substituted phenyl ring, is a key structural motif in various drug candidates. The development of a scalable and efficient synthesis of its enantiomerically pure forms is therefore of significant interest to the pharmaceutical and fine chemical industries.
This document outlines a comprehensive approach to obtaining enantiomerically pure 4-(1-Aminoethyl)benzonitrile. The protocols provided are intended to be a guide for researchers and process chemists for the development of a large-scale manufacturing process.
Synthetic Strategy Overview
The overall strategy for producing enantiomerically pure 4-(1-Aminoethyl)benzonitrile is depicted in the workflow below. The process begins with the commercially available 4-acetylbenzonitrile. This precursor is converted to the racemic amine, which is then subjected to chiral resolution to yield the desired enantiomer.
Caption: Overall workflow for the synthesis of enantiomerically pure 4-(1-Aminoethyl)benzonitrile.
Experimental Protocols
Part 1: Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile
The synthesis of the racemic amine is a crucial first step. Two common and scalable methods are presented here.
Method A: Reductive Amination of 4-Acetylbenzonitrile
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2][3][4] This one-pot reaction involves the formation of an imine intermediate from 4-acetylbenzonitrile and an ammonia source, followed by its in-situ reduction.
Caption: Experimental workflow for the reductive amination of 4-acetylbenzonitrile.
Protocol 1: Reductive Amination
-
Reaction Setup: To a stirred solution of 4-acetylbenzonitrile (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully add water to quench the excess reducing agent. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Add an aqueous solution of sodium hydroxide to the residue to adjust the pH to >12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield racemic 4-(1-Aminoethyl)benzonitrile.
Method B: Leuckart Reaction of 4-Acetylbenzonitrile
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid and an amine, in this case, formamide, which serves as both the ammonia and reducing agent source.
Protocol 2: Leuckart Reaction
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, mix 4-acetylbenzonitrile (1.0 eq) with formamide (excess, e.g., 5-10 eq).
-
Reaction: Heat the mixture to 160-180°C for 6-12 hours. The reaction progress can be monitored by TLC or HPLC.
-
Hydrolysis: Cool the reaction mixture and add a solution of hydrochloric acid. Heat the mixture at reflux for 4-8 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the mixture and neutralize with a strong base (e.g., NaOH) to a pH >12.
-
Extraction and Purification: Extract the product with an organic solvent, and purify as described in Protocol 1.
| Parameter | Reductive Amination | Leuckart Reaction |
| Starting Material | 4-Acetylbenzonitrile | 4-Acetylbenzonitrile |
| Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄) | Formamide, HCl, NaOH |
| Temperature | 0-25°C | 160-180°C |
| Typical Yield | 70-85% | 60-75% |
| Advantages | Milder reaction conditions, higher yields | Cost-effective reagents |
| Disadvantages | More expensive reducing agents | High reaction temperatures, strong acids/bases |
Part 2: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzonitrile
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. O,O'-(-)-Dibenzoyl-L-tartaric acid is a highly effective resolving agent for primary amines.[5][6][7][8]
Caption: Experimental workflow for the chiral resolution of racemic 4-(1-Aminoethyl)benzonitrile.
Protocol 3: Chiral Resolution
-
Salt Formation: Dissolve racemic 4-(1-Aminoethyl)benzonitrile (1.0 eq) in a suitable solvent mixture (e.g., methanol/water). In a separate flask, dissolve O,O'-(-)-dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent mixture.
-
Enrichment of Enantiomeric Purity (Optional): The collected salt can be recrystallized from the same solvent system to enhance the diastereomeric purity, which will translate to higher enantiomeric excess of the final product.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add an aqueous solution of a base (e.g., 2M NaOH) until the pH is >12.
-
Extraction and Isolation: Extract the liberated enantiomerically pure amine with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure 4-(1-Aminoethyl)benzonitrile.
-
Recovery of the Unwanted Enantiomer: The mother liquor from the initial crystallization contains the other enantiomer. This can be recovered by basification and extraction. The recovered enantiomer can be racemized and recycled to improve the overall process economy.
| Parameter | Value/Condition |
| Resolving Agent | O,O'-(-)-Dibenzoyl-L-tartaric Acid |
| Stoichiometry (Amine:Resolving Agent) | 2:1 |
| Solvent System | Methanol/Water |
| Crystallization Temperature | Cool to 0-5°C |
| Expected Yield (per enantiomer) | 35-45% (after resolution) |
| Expected Enantiomeric Excess (ee) | >98% (after recrystallization of the salt) |
Alternative Strategy: Asymmetric Synthesis
While chiral resolution is a robust and well-established method, asymmetric synthesis offers a more direct route to the enantiomerically pure product, potentially avoiding the loss of 50% of the material. A promising approach is the asymmetric transfer hydrogenation of the imine derived from 4-acetylbenzonitrile.[9]
Caption: Logical workflow for the asymmetric synthesis of 4-(1-Aminoethyl)benzonitrile.
This method typically involves a transition metal catalyst with a chiral ligand and a hydrogen donor (e.g., formic acid/triethylamine azeotrope). The development of a highly efficient and selective catalyst system is key to the success of this approach on a large scale. While specific, scalable protocols for this particular substrate are not widely available in the public domain, this remains an active area of research and development.
Conclusion
The large-scale synthesis of enantiomerically pure 4-(1-Aminoethyl)benzonitrile can be effectively achieved through the synthesis of the racemate followed by diastereomeric resolution. The reductive amination of 4-acetylbenzonitrile provides a reliable and high-yielding route to the racemic amine. Subsequent resolution with O,O'-(-)-dibenzoyl-L-tartaric acid is a proven and scalable method for isolating the desired enantiomer with high purity. The protocols and data presented in this document provide a solid foundation for the process development and scale-up of this important chiral intermediate. Further optimization of reaction conditions and solvent systems may be necessary to meet specific large-scale production requirements.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 8. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amines in Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are critical building blocks in the pharmaceutical industry, with an estimated 40-45% of small molecule drugs containing at least one chiral amine moiety.[1][2][3] The stereochemistry of these amines is often crucial for the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for synthesizing enantiomerically pure amines can suffer from limitations such as the use of harsh reaction conditions, expensive and toxic heavy metal catalysts, and the generation of significant waste.[3][4] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and improved environmental profiles.[3][4][5]
This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral amines using key enzyme classes, including transaminases (TAs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs).
Key Biocatalytic Strategies
There are three primary biocatalytic strategies for the synthesis of chiral amines:
-
Asymmetric Synthesis: A prochiral ketone is converted into a single enantiomer of a chiral amine. This method is highly atom-efficient, with a theoretical yield of 100%.[2][6]
-
Kinetic Resolution: One enantiomer of a racemic amine mixture is selectively transformed, allowing for the separation of the remaining enantiomer. The maximum theoretical yield for the desired enantiomer is 50%.[6]
-
Deracemization: A racemic mixture of amines is converted into a single enantiomer, achieving a theoretical yield of up to 100%. This is often achieved through a combination of an enantioselective oxidation followed by a non-selective reduction.[6][7][8]
Enzyme Classes and Applications
Transaminases (TAs)
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[3][9] They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones.
Reaction Scheme: R1-CO-R2 + R3-CH(NH2)-R4 ⇌ R1-CH(NH2)-R2 + R3-CO-R4
Advantages:
-
High enantioselectivity for a broad range of substrates.[10]
-
No need for an external cofactor regeneration system, as the PLP cofactor is regenerated during the catalytic cycle.[3]
Challenges:
-
Unfavorable reaction equilibrium can limit product yields.[3][11]
-
Substrate and product inhibition can occur.[3]
Equilibrium Shift Strategies:
-
Use of an excess of the amine donor: Driving the reaction forward by mass action.
-
Removal of the ketone byproduct: This can be achieved by evaporation if the byproduct is volatile (e.g., acetone when using isopropylamine as the amine donor) or by using a biphasic reaction system.[6]
-
Enzymatic byproduct removal: Coupling the reaction with another enzyme that consumes the ketone byproduct.[6]
Pharmaceutical Application Example: Sitagliptin The synthesis of the anti-diabetic drug Sitagliptin is a landmark example of the industrial application of a transaminase. An engineered (R)-selective transaminase is used to convert pro-sitagliptin ketone to the chiral amine intermediate with high yield and enantioselectivity.[3][9][12]
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the reductive amination of ketones or aldehydes to the corresponding chiral amines using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[13][14]
Reaction Scheme: R1-CO-R2 + NH3 + NAD(P)H + H+ → R1-CH(NH2)-R2 + NAD(P)+ + H2O
Advantages:
-
High atom economy, with water as the only byproduct.[13]
-
Use of inexpensive ammonia as the amine source.[13]
Challenges:
-
Requires a stoichiometric amount of the expensive NAD(P)H cofactor, necessitating an efficient in situ cofactor regeneration system.[13]
-
The substrate scope of wild-type enzymes can be limited.[15]
Cofactor Regeneration: A secondary enzyme system is typically employed to regenerate the consumed NAD(P)H. Common systems include:
-
Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, reducing NAD(P)+ to NAD(P)H.[1][16][17]
-
Formate/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide, reducing NAD+ to NADH.[18]
Monoamine Oxidases (MAOs)
Monoamine oxidases are flavin-dependent enzymes that catalyze the oxidative deamination of amines to the corresponding imines, which can then be hydrolyzed to ketones or aldehydes.[12] They are particularly useful in deracemization processes when coupled with a non-selective reducing agent.
Reaction Scheme (Deracemization):
-
(R,S)-Amine --(MAO, enantioselective oxidation)--> (S)-Amine + Imine
-
Imine + Reducing Agent (e.g., BH3·NH3) --(non-selective reduction)--> (R,S)-Amine
Advantages:
-
Enables the deracemization of a wide range of primary, secondary, and tertiary amines.[7][12]
-
Can be highly enantioselective.[7]
Challenges:
-
Requires a stoichiometric amount of a chemical reducing agent.[7]
-
The wild-type enzyme has a limited substrate scope, often requiring protein engineering to accept bulkier substrates.[12]
Pharmaceutical Application Example: Rasagiline Engineered imine reductases, which share functional similarities with the reductive step in MAO-based deracemization, have been applied to the one-step synthesis of the anti-Parkinson's drug (R)-rasagiline from its ketone precursor.[19]
Quantitative Data Summary
The following tables summarize representative quantitative data for the biocatalytic synthesis of chiral amines for pharmaceutical use.
Table 1: Transaminase-Catalyzed Synthesis of Chiral Amines
| Substrate | Enzyme | Amine Donor | Temp (°C) | pH | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Pro-sitagliptin ketone | Engineered (R)-TA | Isopropylamine | 45 | 8.2 | 24 | >99 | >99.95 | [3] |
| (4-Fluorophenyl)acetone | ATA-113 (S-selective) | o-Xylylenediamine | 30 | 7.5 | 24 | >99 | >99 | [11] |
| 1-Indanone | ATA-117 (R-selective) | o-Xylylenediamine | 30 | 7.5 | 24 | >99 | >99 | [11] |
| Acetophenone | Nectria haematococca (R)-TA | (R)-α-Methylbenzylamine | 30 | 8.0 | - | - | >99 | [20] |
Table 2: Amine Dehydrogenase-Catalyzed Synthesis of Chiral Amines
| Substrate | Enzyme | Cofactor System | Temp (°C) | pH | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Cyclohexanone | MATOUAmDH2 | NADPH/GDH | 30 | 9.0 | 24 | 99 | >99 (S) | [15] |
| (p-Methoxyphenyl)acetone | Engineered AmDH | NADH/FDH | 30 | 8.5 | 24 | >99 | >99 (R) | [21] |
| 2-Pentatone | MATOUAmDH2 | NADPH/GDH | 30 | 9.0 | 24 | 27 | >99 (S) | [15] |
| 1-Hydroxybutan-2-one | AmDH wh84 | NADH/GDH | 30 | 8.5 | 24 | >99 | >99 (S) | [22] |
Table 3: Deracemization of Racemic Amines
| Substrate | Enzyme System | Reducing Agent | Temp (°C) | pH | Time (h) | Conversion (%) | e.e. (%) | Reference |
| rac-1-Benzyl-tetrahydroisoquinoline | MAO-N variant D11 | Ammonia-borane | 37 | 7.7 | 48 | 98 | >97 (S) | [7] |
| rac-Reticuline | MAO-N variant D11 | Ammonia-borane | 37 | 7.7 | 72 | 95 | >97 (S) | [12] |
| rac-Rasagiline | AspRedAm | Ammonia-borane | 30 | 8.0 | 24 | >98 | >99 (R) | [21] |
| rac-1-Phenylethylamine | MAO-N / (R)-ATA-117 | - | 30 | 7.5 | 24 | >99 | >99 (R) | [23] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Amine using a Transaminase
This protocol is a general guideline for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available ω-transaminase screening kit.
Materials:
-
Prochiral ketone substrate
-
Amine donor (e.g., isopropylamine, L-alanine)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM in buffer)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Transaminase enzyme (lyophilized powder or solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vessels (e.g., 2 mL HPLC vials)
-
Shaking incubator
Procedure:
-
Substrate and Amine Donor Preparation: Prepare stock solutions of the prochiral ketone (e.g., 100 mM in DMSO) and the amine donor (e.g., 1 M isopropylamine in buffer).
-
Reaction Setup: In a reaction vessel, combine the buffer, PLP solution, amine donor solution, and the ketone stock solution to the desired final concentrations (e.g., 10 mM ketone, 500 mM isopropylamine, 0.1 mM PLP).
-
Enzyme Addition: Add the transaminase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically, but a starting point of 1-5 mg/mL is common.
-
Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-40 °C) with shaking (e.g., 200 rpm) for a specified time (e.g., 24 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH. Extract the product by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the chiral amine product.
Protocol 2: Reductive Amination using an Amine Dehydrogenase with a GDH Cofactor Regeneration System
This protocol describes the synthesis of a chiral amine from a prochiral ketone using an amine dehydrogenase coupled with a glucose/glucose dehydrogenase (GDH) system for NADH regeneration.
Materials:
-
Prochiral ketone substrate
-
Ammonium source (e.g., ammonium chloride or ammonium formate buffer, 1 M, pH 8.5)
-
Amine dehydrogenase (AmDH)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
NAD+
-
Reaction vessels
-
Shaking incubator
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare the reaction buffer containing the ammonium source. Add D-glucose to a final concentration of 1.2-1.5 equivalents relative to the ketone substrate. Add NAD+ to a catalytic concentration (e.g., 1 mM).
-
Enzyme Addition: Add the AmDH and GDH to the reaction mixture. The optimal ratio of the two enzymes should be determined experimentally, but a starting point of 1:1 activity units can be used.
-
Substrate Addition: Add the prochiral ketone substrate to the desired final concentration (e.g., 50 mM).
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with shaking for a specified time (e.g., 24 hours).
-
Work-up and Analysis: Quench the reaction, extract the product, and analyze for conversion and enantiomeric excess as described in Protocol 1.
Protocol 3: Deracemization of a Racemic Amine using a Monoamine Oxidase
This protocol outlines a general procedure for the deracemization of a racemic amine using a monoamine oxidase (MAO) in combination with a chemical reducing agent.
Materials:
-
Racemic amine substrate
-
Monoamine oxidase (MAO) with selectivity for one enantiomer
-
Non-selective reducing agent (e.g., ammonia-borane complex, BH3·NH3)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0)
-
Reaction vessels
-
Shaking incubator
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic amine substrate in the buffer to the desired concentration (e.g., 10 mM).
-
Enzyme and Reductant Addition: Add the MAO enzyme and the reducing agent to the reaction mixture. The reducing agent should be in stoichiometric excess (e.g., 2-3 equivalents).
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30-37 °C) with shaking for an extended period (e.g., 48-72 hours), as deracemization is a cyclic process.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion and enantiomeric excess of the amine.
-
Work-up and Analysis: Once the reaction has reached completion (i.e., high e.e. of the desired enantiomer), quench the reaction, extract the product, and analyze as described in Protocol 1.
Enzyme Immobilization for Enhanced Stability and Reusability
Immobilization of enzymes onto solid supports offers several advantages for industrial applications, including enhanced stability, simplified product separation, and the potential for continuous flow processes.[22][24][25]
Common Immobilization Techniques:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier (e.g., hydrophobic resins). This is a simple method, but enzyme leaching can occur.[25]
-
Covalent Bonding: The enzyme is covalently attached to a functionalized support (e.g., epoxy-activated resins). This provides a more stable linkage.[25]
-
Entrapment: The enzyme is physically entrapped within a porous matrix (e.g., calcium alginate gels).
Protocol 4: General Procedure for Covalent Immobilization on Epoxy-Activated Resin
Materials:
-
Epoxy-activated resin (e.g., methacrylate-based)
-
Enzyme solution (e.g., transaminase or amine dehydrogenase)
-
Buffer solution (e.g., 1 M potassium phosphate buffer, pH 7.0)
-
Washing buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Reaction vessel for immobilization
-
Shaking or rotating device
Procedure:
-
Resin Preparation: Wash the epoxy-activated resin with the immobilization buffer to equilibrate the pH.
-
Enzyme Solution Preparation: Prepare a solution of the enzyme in the immobilization buffer at the desired concentration.
-
Immobilization: Add the enzyme solution to the prepared resin in the reaction vessel. Incubate the mixture with gentle agitation (e.g., on a rotator) at room temperature for a specified time (e.g., 24 hours).
-
Washing: After incubation, separate the immobilized enzyme from the supernatant. Wash the immobilized enzyme extensively with the washing buffer to remove any non-covalently bound protein.
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme to calculate the immobilization yield.
-
Storage: Store the immobilized enzyme under appropriate conditions (e.g., refrigerated in buffer).
Conclusion
Biocatalysis offers a green, efficient, and highly selective approach for the synthesis of chiral amines, which are vital for the pharmaceutical industry. The use of transaminases, amine dehydrogenases, and monoamine oxidases, often enhanced through protein engineering and process optimization techniques like enzyme immobilization and cofactor regeneration, has enabled the sustainable production of key pharmaceutical intermediates and APIs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and implement biocatalytic solutions in their synthetic workflows.
References
- 1. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. mdpi.com [mdpi.com]
- 7. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 19. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. The substrate specificity, enantioselectivity and structure of the (R)-selective amine : pyruvate transaminase from Nectria haematococca - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereodefined secondary amine and a versatile nitrile group, makes it a valuable synthon for the construction of complex, biologically active molecules. The primary amine, after neutralization of the hydrochloride salt, serves as a nucleophile in a variety of coupling reactions, most notably in the formation of amide bonds and in N-arylation reactions. These reactions are fundamental in the synthesis of numerous pharmaceutical candidates, including kinase inhibitors. The nitrile group can also be a key pharmacophoric element or a precursor for other functional groups.
This document provides detailed application notes and experimental protocols for key coupling reactions involving this compound, intended to guide researchers in its effective utilization.
Key Applications
The primary application of this compound is in the synthesis of enzyme inhibitors, particularly for protein kinases, which are crucial targets in oncology and inflammation research. The chiral ethylamine moiety often provides a key interaction with the target protein, enhancing potency and selectivity.
Primary Coupling Reactions:
-
Amide Bond Formation: The most common application, where the amine is coupled with a carboxylic acid to form a stable amide linkage. This is a cornerstone of peptide and small molecule drug synthesis.
-
N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic or heteroaromatic ring. This is crucial for building scaffolds found in many kinase inhibitors.
Data Presentation: Representative Coupling Reaction Yields
The following table summarizes typical yields for analogous amide coupling and N-arylation reactions. Actual yields for reactions with this compound will be substrate-dependent and may require optimization.
| Entry | Coupling Type | Coupling Partner 1 | Coupling Partner 2 | Coupling Reagent/Catalyst | Solvent | Typical Yield (%) |
| 1 | Amide Coupling | Carboxylic Acid (e.g., Benzoic Acid) | Primary/Secondary Amine | HATU, DIPEA | DMF | 85-95 |
| 2 | Amide Coupling | Carboxylic Acid (e.g., Acetic Acid) | Primary/Secondary Amine | EDC, HOBt, Et3N | DCM | 80-90 |
| 3 | N-Arylation | o-Silylaryl triflate | Primary/Secondary Amine | CsF | MeCN | 80-95 |
| 4 | Reductive Amination | Aldehyde/Ketone (e.g., Benzaldehyde) | Primary/Secondary Amine | NaBH(OAc)3 | DCE | 75-90 |
Experimental Protocols
Important Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and many coupling reagents can be irritants or sensitizers.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes a general procedure for the coupling of a carboxylic acid with (R)-4-(1-Aminoethyl)benzonitrile using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: N-Arylation using an o-Silylaryl Triflates
This protocol outlines a transition-metal-free N-arylation of (R)-4-(1-Aminoethyl)benzonitrile with an o-silylaryl triflate, proceeding through a benzyne intermediate.
Materials:
-
This compound
-
o-Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like dichloromethane. Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature. Remove the solvent under reduced pressure to obtain the free amine (use directly in the next step).
-
Reaction Setup: To a new dry, nitrogen-flushed round-bottom flask, add the free (R)-4-(1-aminoethyl)benzonitrile (1.0 eq), the o-silylaryl triflate (1.1 eq), and anhydrous cesium fluoride (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 10-24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water (2x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-arylated product.
Protecting Group Strategies for (R)-4-(1-Aminoethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the primary amino function of the chiral intermediate, (R)-4-(1-Aminoethyl)benzonitrile. The appropriate selection of a protecting group is critical for the successful synthesis of complex molecules and active pharmaceutical ingredients (APIs) where this chiral amine is a key building block.
Introduction to Amine Protecting Groups
In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. For primary amines, such as the one present in (R)-4-(1-Aminoethyl)benzonitrile, temporary protection is often necessary to allow for chemical transformations on other parts of the molecule. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
This guide focuses on three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality of deprotection conditions with other protecting groups present in the molecule.
Comparative Data of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of amines structurally similar to (R)-4-(1-Aminoethyl)benzonitrile. These values serve as a general guideline, and optimization for the specific substrate may be required.
Table 1: Comparison of Protection Reaction Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or Water/THF | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water or DCM | >90[1] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water or DMF | >90 |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Reagent | Solvent | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | >95 |
| Cbz | H₂, Pd/C (10%) | Methanol (MeOH) or Ethanol (EtOH) | >95[1] |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | >95 |
Table 3: Enantiomeric Excess (ee) Preservation
| Protecting Group Strategy | Protection ee (%) | Deprotection ee (%) | Comments |
| Boc/TFA | >99 | >99 | Generally, no racemization is observed under standard conditions. |
| Cbz/H₂, Pd/C | >99 | >99 | Hydrogenolysis is a mild method that typically preserves stereochemical integrity.[2] |
| Fmoc/Piperidine | >99 | >99 | Base-mediated deprotection is generally mild and does not cause epimerization. |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the amino group of (R)-4-(1-Aminoethyl)benzonitrile.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protocol 1: Boc Protection of (R)-4-(1-Aminoethyl)benzonitrile
Materials:
-
(R)-4-(1-Aminoethyl)benzonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-(1-Aminoethyl)benzonitrile (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection
Materials:
-
N-Boc-(R)-4-(1-Aminoethyl)benzonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM.
-
Add an equal volume of TFA to the solution at 0 °C and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Carboxybenzyl (Cbz) Protection and Deprotection
Protocol 3: Cbz Protection of (R)-4-(1-Aminoethyl)benzonitrile
Materials:
-
(R)-4-(1-Aminoethyl)benzonitrile
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-(1-Aminoethyl)benzonitrile (1.0 eq) in a mixture of dioxane and water (2:1).[2]
-
Add sodium bicarbonate (2.0 eq).[2]
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).[2]
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-(R)-4-(1-Aminoethyl)benzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol in a flask suitable for hydrogenation.[1]
-
Carefully add 10% Pd/C catalyst (5-10 mol%).[1]
-
Evacuate the flask and backfill with hydrogen gas (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protocol 5: Fmoc Protection of (R)-4-(1-Aminoethyl)benzonitrile
Materials:
-
(R)-4-(1-Aminoethyl)benzonitrile
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-(1-Aminoethyl)benzonitrile (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 6: Fmoc Deprotection
Materials:
-
N-Fmoc-(R)-4-(1-Aminoethyl)benzonitrile
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can then be purified by chromatography or used directly in the next step after aqueous workup.
Visualization of the Protecting Group Strategy
The following diagrams illustrate the overall workflow and the chemical transformations involved in the protection and deprotection of the amino group.
Caption: Workflow for Amine Protection and Deprotection.
Caption: Structures of Protected and Unprotected Amine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the asymmetric reductive amination of 4-acetylbenzonitrile. This one-pot reaction involves the condensation of the ketone with an amine source, followed by stereoselective reduction of the in-situ formed imine. Alternative methods may include the use of chiral auxiliaries, but direct catalytic asymmetric methods are often preferred for their efficiency.[1]
Q2: What is a suitable starting material for this synthesis?
A2: 4-Acetylbenzonitrile is the ideal and readily available starting material for the synthesis of (R)-4-(1-Aminoethyl)benzonitrile. It is a commercially available solid with a melting point of 56-59 °C and is soluble in common organic solvents like chloroform and ethanol.[2][3]
Q3: How can I form the hydrochloride salt of the final product?
A3: The hydrochloride salt can be prepared by dissolving the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting salt often precipitates as a crystalline solid and can be further purified by recrystallization.[1]
Troubleshooting Guide
Low Chemical Yield
Q4: My reaction shows low conversion of the starting material, 4-acetylbenzonitrile. What are the potential causes and solutions?
A4: Low conversion in reductive amination can be attributed to several factors:
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Inefficient Imine Formation: The equilibrium between the ketone and the amine to form the imine may not be favorable.
-
Solution: Imine formation is often catalyzed by a weak acid. Adding a catalytic amount of a mild acid, such as acetic acid, can promote the formation of the imine intermediate.[4] The removal of water formed during the reaction, for instance by using molecular sieves, can also shift the equilibrium towards the imine.
-
-
Inactive Reducing Agent: The borohydride reagent may have degraded.
-
Solution: Use a freshly opened bottle of the reducing agent or test its activity on a known substrate.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increasing the reaction temperature while monitoring for side product formation can improve the reaction rate.
-
Q5: I am observing the formation of 4-(1-hydroxyethyl)benzonitrile as a major byproduct. How can I prevent this?
A5: The formation of the corresponding alcohol is a common side reaction resulting from the direct reduction of the ketone starting material before imine formation.
-
Solution: This issue can often be mitigated by adjusting the reaction conditions to favor imine formation before the addition of the reducing agent. Pre-stirring the ketone and the amine source (with an acid catalyst if necessary) for a period before introducing the reducing agent can be effective. Using a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride, is also a common strategy.[4]
Low Enantioselectivity
Q6: The enantiomeric excess (e.e.) of my (R)-4-(1-Aminoethyl)benzonitrile product is low. What factors influence the stereoselectivity?
A6: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. Several factors can impact the stereochemical outcome:
-
Chiral Catalyst/Auxiliary: The choice of the chiral source is paramount. For catalytic asymmetric reductive amination, the structure of the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) directly influences the stereoselectivity.
-
Solution: Screen different chiral catalysts or ligands. For instance, chiral phosphoric acids like TRIP have been shown to be effective in the reductive amination of ketones.[5]
-
-
Reaction Temperature: Temperature can significantly affect the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.
-
Solution: A solvent screen is recommended. Non-polar aprotic solvents are often employed in these reactions.
-
Purification Challenges
Q7: I am having difficulty purifying the final product. It streaks on the silica gel column. What should I do?
A7: The basic nature of the amine product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Solutions:
-
Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be achieved by adding a small percentage (e.g., 1-2%) of triethylamine to the eluent.
-
Acid-Base Extraction: An effective method for purifying amines is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH), and the free amine extracted back into an organic solvent.[6]
-
Salt Recrystallization: Convert the amine to its hydrochloride salt and purify it by recrystallization. This is often an excellent method for obtaining highly pure, crystalline material.[1]
-
Q8: My final hydrochloride salt is an oil or a sticky solid and does not crystallize. How can I obtain a crystalline product?
A8: The presence of impurities or residual solvent can inhibit crystallization.
-
Solutions:
-
Solvent Selection: The choice of solvent for recrystallization is critical. For hydrochloride salts, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate, are often effective.[7]
-
Purity: Ensure the free amine is of high purity before salt formation. If necessary, purify the free amine by column chromatography before proceeding with salt formation.
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Anhydrous Conditions: The presence of water can sometimes hinder the crystallization of hydrochloride salts. Using anhydrous solvents and HCl sources (e.g., HCl gas or a solution of HCl in an anhydrous solvent) can be beneficial.
-
Data Presentation
Table 1: Factors Influencing Yield and Enantioselectivity in Asymmetric Reductive Amination of 4-Acetylbenzonitrile
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity (e.e.) | Reference |
| Chiral Catalyst | Chiral Phosphoric Acids (e.g., TRIP) vs. Transition Metal Catalysts (e.g., Ru- or Ir-based) | Varies depending on catalyst and substrate. | High e.e. achievable with both classes. Catalyst screening is crucial. | [4][5][8] |
| Amine Source | Ammonia, Ammonium Salts (e.g., NH₄OAc, NH₄Cl) | Can influence reaction rate and equilibrium. | Generally, less of a direct impact than the chiral catalyst. | [7] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, Hantzsch Ester | Milder reagents like NaBH(OAc)₃ can improve chemoselectivity and yield by minimizing ketone reduction. | Can influence diastereoselectivity in substrate-controlled reactions. | [4][5] |
| Solvent | Toluene, Dichloromethane, THF | Can affect solubility of reagents and reaction rate. | Can have a significant impact on e.e. by influencing the catalyst-substrate complex. | [9] |
| Temperature | -20 °C to Room Temperature | Lower temperatures may decrease reaction rate and yield. | Lower temperatures generally lead to higher enantioselectivity. | |
| Additives | Acetic Acid, Molecular Sieves | Acetic acid can catalyze imine formation, improving yield. Molecular sieves remove water, driving the equilibrium towards the imine. | Can indirectly improve enantioselectivity by promoting the desired reaction pathway. | [4] |
Experimental Protocols
Representative Protocol for the Asymmetric Reductive Amination of 4-Acetylbenzonitrile
This protocol is a representative example based on general procedures for the asymmetric reductive amination of ketones using a chiral phosphoric acid catalyst.
Materials:
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4-Acetylbenzonitrile
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Ammonium acetate (NH₄OAc)
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Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
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Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)
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Toluene (anhydrous)
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Molecular Sieves (4 Å, activated)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylbenzonitrile (1.0 eq.), ammonium acetate (1.5 eq.), chiral phosphoric acid catalyst (0.05 eq.), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Hantzsch Ester Addition: Add the Hantzsch ester (1.2 eq.) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
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Filter the reaction mixture to remove the molecular sieves, washing the sieves with ethyl acetate.
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Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Free Amine: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine) to obtain the pure (R)-4-(1-aminoethyl)benzonitrile as a free base.
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Hydrochloride Salt Formation:
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Dissolve the purified free amine in a minimal amount of ethyl acetate.
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Slowly add a solution of hydrochloric acid (1.1 eq.) in diethyl ether with stirring.
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The hydrochloride salt should precipitate. If not, the solution can be cooled or a less polar co-solvent like hexanes can be added to induce precipitation.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis reaction.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. paspotmw.com [paspotmw.com]
- 3. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Item - Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of AlkylâAryl Ketones with Ammonia and Hydrogen - American Chemical Society - Figshare [acs.figshare.com]
- 8. Direct asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of chiral benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral benzonitriles. The following sections address common issues related to side product formation in various synthetic methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Hydrocyanation Reactions: Low Enantioselectivity and Racemic Byproduct Formation
Q1: My asymmetric hydrocyanation of a benzaldehyde derivative is resulting in low enantiomeric excess (ee). What is the likely cause and how can I improve it?
A1: A common issue in asymmetric hydrocyanation is the competing background, non-enantioselective chemical reaction that produces a racemic cyanohydrin. This uncatalyzed reaction diminishes the overall enantiopurity of the final product. The key is to ensure the catalyzed, enantioselective pathway significantly outpaces the racemic background reaction.
Troubleshooting Strategies:
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance chiral selectivity by favoring the lower energy transition state of the catalyzed reaction. However, this can also decrease the overall reaction rate, so optimization is crucial.
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Catalyst Loading: Increasing the catalyst loading can accelerate the desired asymmetric reaction, outcompeting the background reaction.
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pH Control: For enzymatic hydrocyanations, pH is critical. Non-selective hydroxide-ion-catalyzed hydrocyanation can lead to racemization. Maintaining a slightly acidic pH (e.g., 3.5 to 5.5 for (R)-oxynitrilase) can minimize this side reaction, though catalyst activity might decrease at very low pH values.[1]
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Cyanide Source: The choice of cyanide source (e.g., HCN, TMSCN, acetyl cyanide) and its rate of addition can influence the balance between the catalyzed and uncatalyzed reactions. Slow addition of the cyanide source can help maintain a low concentration of free cyanide, disfavoring the background reaction.
2. Sandmeyer Reaction: Formation of Phenolic Impurities
Q2: I am observing a significant amount of a phenol byproduct in my Sandmeyer synthesis of benzonitrile from an aniline precursor. How can I minimize this?
A2: The formation of phenols is a well-known side reaction in the Sandmeyer synthesis. It arises from the decomposition of the intermediate diazonium salt, which reacts with water, particularly at elevated temperatures.[2] Careful control of the reaction temperature is the most critical factor in preventing this side product.
Troubleshooting Strategies:
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Strict Temperature Control: The diazotization step should be performed at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.[2] The subsequent cyanation reaction should also be maintained at a low temperature.
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Immediate Use of Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation to prevent decomposition.[2]
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Reaction Medium: Using a non-aqueous solvent for the cyanation step can reduce the availability of water to react with the diazonium salt.
Experimental Protocol: Purification to Remove Phenol Byproduct
If phenol formation is unavoidable, it can be removed during the work-up:
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After the reaction is complete, perform a steam distillation of the reaction mixture.
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Extract the distillate containing the crude benzonitrile with an organic solvent like diethyl ether.
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Wash the combined organic extracts with a 10% sodium hydroxide solution. The basic wash will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide, which will partition into the aqueous layer.
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Follow with a wash with dilute sulfuric acid and then with water to remove any remaining base and salts.
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Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride) and remove the solvent by rotary evaporation.
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The crude benzonitrile can be further purified by distillation.[2]
Data on Reaction Conditions:
| Reaction Stage | Critical Parameter | Recommended Condition | Rationale |
| Diazotization | Temperature | 0-5 °C | Minimizes decomposition of the diazonium salt to form phenols.[2] |
| Cyanation | Temperature | 60-70 °C (followed by reflux) | While some heating may be required for the reaction to proceed, prolonged exposure to high temperatures should be avoided. |
| Work-up | Extraction | Wash with 10% NaOH | Removes phenolic byproducts by converting them to their water-soluble salts.[2] |
3. Dehydration of Aldoximes: Triazine Formation in the Synthesis of 2-Hydroxybenzonitrile
Q3: During the dehydration of salicylaldoxime to 2-hydroxybenzonitrile, I am getting a high-melting, insoluble byproduct. What is it and how can I avoid its formation?
A3: This is likely a triazine byproduct, which forms from the irreversible self-condensation of the 2-hydroxybenzonitrile product at elevated temperatures (>100°C).[3] This side reaction can significantly lower the yield and cause practical issues like clogging of the reactor.
Troubleshooting Strategies:
-
Temperature Control: The most critical factor is to maintain a reaction temperature below 100°C during the dehydration step.[3]
-
Choice of Dehydrating Agent: Different dehydrating agents work under various temperature conditions. Using an agent that is effective at lower temperatures can prevent triazine formation. For example, using a 50% solution of thionyl chloride in toluene allows the reaction to be carried out at temperatures between 20°C and 40°C.[3]
-
Anhydrous Conditions: Ensure that the salicylaldoxime intermediate is dry before dehydration, as water can interfere with many dehydrating agents.[3]
Experimental Protocol: Dehydration of Salicylaldoxime with Thionyl Chloride
-
Cool a toluene solution of salicylaldoxime to 20°C.
-
Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture for 1 hour at the same temperature.
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Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete.[3]
| Parameter | Condition | Rationale |
| Reaction Temperature | 20-40°C | Prevents the self-condensation of 2-hydroxybenzonitrile into a triazine byproduct.[3] |
| Dehydrating Agent | Thionyl Chloride in Toluene | Effective at low temperatures, avoiding the need for high-temperature conditions that lead to side products.[3] |
| Water Content | Anhydrous | Water can interfere with the dehydrating agent, leading to incomplete reaction.[3] |
4. Nickel-Catalyzed Hydrocyanation: Catalyst Deactivation
Q4: My nickel-catalyzed hydrocyanation of an alkene is sluggish and gives low yields. What could be causing this?
A4: A common problem in nickel-catalyzed hydrocyanation is the deactivation of the Ni(0) catalyst. This can occur through the formation of inactive dicyanonickel(II) species or by oxidation if trace amounts of oxygen are present in the reaction mixture.
Troubleshooting Strategies:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxygen from deactivating the catalyst.
-
Slow Addition of Cyanide Source: A slow, controlled addition of the cyanide source (e.g., HCN) can prevent the buildup of a high concentration of cyanide, which can lead to the formation of inactive Ni(CN)₂ species.
-
Use of a "CN" Shuttle: Employing a cyano source that generates HCN in situ at a controlled rate, such as formamide, can help to avoid catalyst deactivation by maintaining a low concentration of the active cyanide species.[4]
-
Ligand Choice: The choice of phosphite or phosphine ligand is crucial for catalyst stability and activity. Bulky and electron-withdrawing ligands can enhance the rate of the desired reductive elimination step and stabilize the Ni(0) state.
Visualizing Reaction and Troubleshooting Workflows
Caption: Key reaction pathways leading to desired products and common side products.
Caption: A general workflow for troubleshooting common issues in chiral benzonitrile synthesis.
References
Technical Support Center: Purification of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurity profile can vary significantly based on the synthetic route. However, common impurities may include:
-
The (S)-enantiomer: The opposite enantiomer is often a primary impurity in non-stereoselective or partially selective syntheses.
-
Unreacted starting materials: Depending on the synthesis, this could include precursors like 4-acetylbenzonitrile or the corresponding racemic amine.
-
Byproducts of reduction: If the synthesis involves the reduction of a nitrile or an oxime, partially reduced intermediates or over-reduction products can be present.
-
Reagents and catalysts: Residual reagents, catalysts, and their byproducts from the synthesis and workup steps.
-
Solvents: Residual solvents from the reaction and extraction steps.
Q2: My crude this compound is a dark-colored oil or a sticky solid. How should I proceed with purification?
A2: A dark color or sticky consistency often indicates the presence of polymeric byproducts or residual solvents. An initial workup before definitive purification can be beneficial. Consider an acid-base extraction: dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being an amine hydrochloride, should remain in the aqueous layer, while non-basic impurities will be extracted into the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove more impurities before proceeding with crystallization or chromatography.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique to determine the enantiomeric excess (e.e.) and separate the (R)- and (S)-enantiomers.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for identifying and quantifying organic impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Q1: I am struggling to find a suitable solvent for the recrystallization of this compound.
A1: As a hydrochloride salt, the compound is polar. Good starting points for solvent screening include polar protic solvents like isopropanol, ethanol, or methanol, or a mixture of these with an anti-solvent like diethyl ether or heptane.[1] The ideal solvent should fully dissolve the compound at an elevated temperature but result in low solubility upon cooling.
Illustrative Recrystallization Solvent Screening Data
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Representative Yield (%) |
| Isopropanol | High | Moderate | Needles | 60-70 |
| Ethanol/Diethyl Ether (1:1) | Moderate | Low | Prisms | 75-85 |
| Methanol/Heptane (1:2) | High | Very Low | Fine Powder | 80-90 |
| Acetonitrile | Moderate | Low | Plates | 70-80 |
Note: This data is illustrative for a typical chiral amine hydrochloride and should be used as a starting point for optimization.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling. To address this:
-
Add more solvent: The initial solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly.
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate promotes crystal nucleation and growth.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites.
-
Use a seed crystal: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to induce crystallization.
-
Change the solvent system: The chosen solvent may be inappropriate. Try a solvent system where the compound is less soluble.
Chromatographic Purification Issues
Q3: I am observing poor separation of enantiomers using chiral HPLC. What parameters can I adjust?
A3: Achieving good chiral separation often requires careful optimization.[2][3] Consider the following:
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Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for chiral amines.[4] If one CSP doesn't work, screening others is recommended.
-
Mobile Phase: The composition of the mobile phase significantly impacts resolution. In normal phase mode, varying the ratio of a non-polar solvent (e.g., hexane or heptane) to a polar modifier (e.g., isopropanol or ethanol) is key. The addition of a small amount of a basic additive (e.g., diethylamine) can improve peak shape for amines.[5]
-
Temperature: Temperature can affect chiral recognition. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve resolution.[6]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, at the cost of a longer run time.
Illustrative Chiral HPLC/SFC Purification Data
| Technique | Chiral Stationary Phase | Mobile Phase | Representative Purity (%) | Representative Yield (%) |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol:Diethylamine (80:20:0.1) | >99.5 | 85-95 |
| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO₂:Methanol (70:30) | >99.8 | >90 |
Note: This data is illustrative and specific conditions will need to be optimized for your particular mixture.
Q4: My amine is streaking on the silica gel column during flash chromatography. How can I improve the peak shape?
A4: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or streaking. To mitigate this:
-
Add a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to your eluent. This will compete with your amine for the active sites on the silica.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel (reverse phase chromatography).
-
Protect the amine: Temporarily protecting the amine with a group like Boc (tert-butyloxycarbonyl) can make it less polar and less basic, improving its chromatographic behavior. The protecting group can be removed after purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (e.g., isopropanol) dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Chiral Preparative HPLC
-
Analytical Method Development: First, develop an analytical method on a chiral HPLC column (e.g., a polysaccharide-based CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. Screen different mobile phases (e.g., mixtures of hexane/isopropanol or other alcohols) and additives (e.g., diethylamine for basic compounds) to optimize resolution and peak shape.
-
Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a concentration that avoids column overload. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the desired (R)-enantiomer.
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity and enantiomeric excess.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Resolution of 4-(1-Aminoethyl)benzonitrile
Welcome to the technical support center for the resolution of racemic 4-(1-Aminoethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the enzymatic and chemical resolution of 4-(1-Aminoethyl)benzonitrile.
Enzymatic Kinetic Resolution
Q1: I am observing low enantiomeric excess (ee) in my lipase-catalyzed kinetic resolution. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common issue and can often be addressed by systematically optimizing the reaction conditions. Several factors can influence the enantioselectivity of the lipase.
-
Enzyme Choice: While various lipases can be used, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a frequently effective choice for the resolution of chiral amines.[1] If you are using a different lipase, consider screening other commercially available lipases.
-
Solvent Selection: The solvent has a crucial impact on enzyme activity and enantioselectivity.[2] Generally, non-polar, hydrophobic solvents are preferred for lipase-catalyzed resolutions. It is recommended to screen a variety of solvents to find the optimal one for your system.
-
Acyl Donor: The structure of the acyl donor can significantly affect the reaction's success.[3] Simple esters like ethyl acetate are common, but more activated esters or dicarbonates may improve enantioselectivity and reaction rates.
-
Temperature: Enzyme activity and selectivity are temperature-dependent. A lower reaction temperature can sometimes lead to higher enantioselectivity, although it may also decrease the reaction rate. It is advisable to perform the reaction at different temperatures to find the best balance.
-
Water Content: A small amount of water is essential for lipase activity in organic solvents. The optimal water activity can be controlled, for example, by using salt hydrates.
Q2: My enzymatic resolution is very slow or shows low conversion. What can I do to increase the reaction rate?
A2: Low conversion can be frustrating. Here are several factors to investigate:
-
Enzyme Activity: Ensure your enzyme is active. Improper storage or handling can lead to denaturation.
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. Try lowering the initial substrate concentration or performing a fed-batch reaction.
-
Acyl Donor Reactivity: Using a more activated acyl donor, such as a vinyl ester or an anhydride, can often increase the reaction rate.
-
Mass Transfer Limitations: If you are using an immobilized enzyme, ensure adequate mixing to overcome mass transfer limitations.
-
pH Memory: The pH of the aqueous solution from which the enzyme was lyophilized can affect its activity in an organic solvent. Ensure the enzyme was prepared at its optimal pH.
Chemical Resolution via Diastereomeric Salt Formation
Q3: I am struggling to obtain crystals during the diastereomeric salt resolution with a chiral acid. What should I do?
A3: Crystal formation is a critical step in classical resolution and can be influenced by several parameters.
-
Solvent System: The choice of solvent is paramount.[4] A good solvent system will dissolve the diastereomeric salts to a different extent, allowing the less soluble salt to crystallize. It is often necessary to screen a range of solvents and solvent mixtures.
-
Concentration: The concentration of the amine and the resolving agent is crucial. If the solution is too dilute, crystallization may not occur. If it is too concentrated, both diastereomers may precipitate.
-
Temperature Profile: A controlled cooling rate is often necessary to obtain well-formed crystals. Crash cooling can lead to the precipitation of both diastereomers.
-
Seeding: Adding a small crystal of the desired diastereomeric salt (if available) can induce crystallization.
-
Resolving Agent: Not all chiral acids will form readily crystallizable salts with your amine. It may be necessary to screen different resolving agents, such as derivatives of tartaric acid.[4]
Q4: The enantiomeric excess of my resolved amine after crystallization is low. How can I improve the purity?
A4: Low enantiomeric excess after crystallization indicates that the separation of the diastereomeric salts was not efficient.
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly improve its purity and, consequently, the enantiomeric excess of the final amine.
-
Solvent for Recrystallization: The solvent used for recrystallization should be carefully chosen to maximize the solubility difference between the two diastereomers.
-
Kinetic vs. Thermodynamic Control: In some cases, rapid crystallization under kinetic control can yield a higher diastereomeric excess than allowing the system to equilibrate under thermodynamic control.[5] Experiment with different crystallization times.
-
Purity of Resolving Agent: Ensure that the chiral resolving agent you are using is of high enantiomeric purity.
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of Lipase-Catalyzed Resolution of 1-Phenylethylamine (a model substrate for 4-(1-Aminoethyl)benzonitrile)
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Amine | Enantiomeric Ratio (E) |
| 1 | n-Heptane | 45 | >99 | >200 |
| 2 | Toluene | 48 | 96 | 120 |
| 3 | Diisopropyl ether | 49 | 92 | 60 |
| 4 | Acetonitrile | 50 | 85 | 35 |
| 5 | Tetrahydrofuran | 52 | 70 | 15 |
Data is hypothetical and for illustrative purposes to show general trends observed in lipase-catalyzed resolutions of aromatic amines.
Table 2: Influence of Acyl Donor on the Lipase-Catalyzed Resolution of 1-Phenylethylamine
| Entry | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Amide | Enantiomeric Ratio (E) |
| 1 | Ethyl acetate | 24 | 48 | 95 | 110 |
| 2 | Isopropenyl acetate | 8 | 50 | >99 | >200 |
| 3 | Vinyl acetate | 6 | 50 | >99 | >200 |
| 4 | Ethyl methoxyacetate | 12 | 49 | 98 | 180 |
| 5 | Acetic anhydride | 4 | 51 | 90 | 50 |
Data is hypothetical and for illustrative purposes based on trends for similar substrates.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of 4-(1-Aminoethyl)benzonitrile
-
To a stirred solution of racemic 4-(1-Aminoethyl)benzonitrile (1.0 eq.) in an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), 10-20 mL per gram of amine), add the acyl donor (0.6-1.0 eq.).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).[2]
-
Stir the mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
The filtrate contains the unreacted (S)- or (R)-amine and the corresponding (R)- or (S)-amide. These can be separated by column chromatography or by acid-base extraction.
Protocol 2: General Procedure for Chemical Resolution of 4-(1-Aminoethyl)benzonitrile via Diastereomeric Salt Formation
-
Dissolve racemic 4-(1-Aminoethyl)benzonitrile (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Gentle heating may be required.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid, 0.5-1.0 eq.) in the same solvent.
-
Slowly add the solution of the resolving agent to the stirred solution of the amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by scratching the inside of the flask or by seeding with a small crystal of the desired salt.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by liberating the amine with a base, followed by chiral HPLC or GC analysis.
-
If necessary, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.
-
To recover the enantiomerically enriched amine, suspend the diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >10. Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the resolved amine.
Mandatory Visualization
Caption: Workflow for enzymatic and chemical resolution of 4-(1-Aminoethyl)benzonitrile.
References
- 1. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in chiral amine synthesis
Welcome to the technical support center for chiral amine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess. What are the primary factors I should investigate?
Low enantiomeric excess (e.e.) can stem from several sources. A systematic approach to troubleshooting is crucial. The first parameters to verify are related to the reaction conditions, catalyst integrity, and reactant purity. Often, subtle changes in these areas can significantly impact the stereochemical outcome of a reaction.
Initial Troubleshooting Steps:
-
Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation energy difference between the two pathways leading to the different enantiomers, thus reducing the e.e. Consider running the reaction at a lower temperature.[1]
-
Solvent Effects: The solvent's polarity and ability to coordinate with the catalyst or substrates can significantly alter the geometry of the transition state. An empirical screening of different solvents is often a beneficial step.[1]
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity. High concentrations may lead to catalyst aggregation, which can be less selective, while low concentrations may not be sufficient to drive the desired chiral pathway effectively.[1]
-
Substrate and Reagent Purity: Impurities present in the starting materials or reagents can act as poisons to the chiral catalyst, interfering with its ability to control the stereochemistry of the reaction.[1]
-
Reaction Time and Conversion: Monitor the reaction over time. In some cases, the e.e. can decrease at high conversions or with prolonged reaction times due to side reactions or product racemization.
Q2: How does the choice of solvent impact the enantioselectivity of my reaction?
The solvent plays a critical role in asymmetric synthesis by influencing the stability and geometry of the diastereomeric transition states. The ideal solvent is often found empirically through screening. As illustrated in the table below for a hypothetical asymmetric hydrogenation, solvent polarity can have a profound effect on the enantiomeric excess.
Table 1: Effect of Solvent on Enantioselectivity [1]
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Methanol | 33.0 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
Q3: My chiral catalyst appears to be underperforming or completely inactive. What could be the cause?
Catalyst deactivation is a common issue in catalytic processes and can arise from chemical, thermal, or mechanical sources.[2][3] Understanding the root cause is essential for restoring catalyst performance.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the reaction mixture, such as sulfur or certain metals, can bind strongly to the active sites of the catalyst, rendering them unavailable for the reaction.[2][4] This can be reversible or irreversible depending on the nature of the poison.
-
Coking/Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can physically block the active sites.[4][5]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.[3][4]
-
Improper Handling or Activation: Chiral catalysts, particularly those sensitive to air or moisture, require careful handling. Failure to follow the correct activation procedure can lead to a catalyst that is inactive from the start.
To address these issues, ensure the purity of all reactants and solvents, operate within the recommended temperature range for the catalyst, and follow established protocols for catalyst handling and activation.[2]
Q4: I am not sure if my analytical method for determining enantiomeric excess is accurate. How can I validate my results?
Accurate determination of enantiomeric excess is critical, and High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[6][7] If you are questioning your results, consider the following:
-
Baseline Resolution: Ensure that the peaks corresponding to the two enantiomers are well-separated (baseline resolved). Poor resolution can lead to inaccurate integration and, consequently, an incorrect e.e. value.
-
Peak Integration: Verify that the integration of the peak areas for both enantiomers is correct.[6]
-
Column Selection: The choice of the chiral stationary phase is the most critical factor.[6] Polysaccharide-based CSPs are widely applicable and effective for a broad range of chiral compounds.[6]
-
Method Optimization: Adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol), flow rate, and column temperature can significantly improve separation.[6]
-
Standard Injection: Whenever possible, inject a racemic mixture of your compound to confirm that you are seeing two distinct peaks with equal areas, and inject a sample of a pure enantiomer if available to confirm the elution order.[8]
Troubleshooting Workflow
For a systematic approach to diagnosing and solving issues of low enantiomeric excess, the following workflow can be applied.
Caption: A troubleshooting decision tree for low enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful and widely used method for synthesizing chiral amines.[9][10] The following is a representative protocol.
Materials:
-
Ketone (1.0 equiv)
-
Amine source (e.g., ammonium acetate, 1.5 equiv)
-
Chiral Catalyst (e.g., Ru/C3-TunePhos complex, 0.5 mol %)[11]
-
Reducing agent (e.g., H₂)
-
Anhydrous solvent (e.g., Trifluoroethanol)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone, amine source, and chiral catalyst.
-
Add the anhydrous solvent via syringe.
-
Purge the vessel with H₂ gas and then pressurize the reactor to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24-48 hours).[11]
-
Monitor the reaction progress via TLC or GC/MS.
-
Upon completion, carefully vent the H₂ gas and quench the reaction.
-
The crude product is then purified using standard techniques such as column chromatography to isolate the chiral amine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
Developing a robust analytical method is essential for accurately quantifying the success of an asymmetric synthesis.[6]
Equipment and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or similar polysaccharide-based column)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Sample of the chiral amine (~1 mg/mL solution)
Procedure:
-
Column Installation: Install the chosen chiral column into the HPLC system.
-
Initial Mobile Phase: Begin with a standard mobile phase composition, such as 90:10 n-Hexane/Isopropanol.
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Initial Run: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Inject the sample and monitor the chromatogram using a UV detector (e.g., at 254 nm).[6]
-
Optimization:
-
Mobile Phase: If separation is poor, adjust the ratio of the alcohol modifier. Increasing the isopropanol content will generally decrease retention time but may also impact resolution.[6]
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution between enantiomers.[6]
-
Temperature: Varying the column temperature can influence selectivity and should be explored if optimizing the mobile phase is insufficient.[6]
-
-
Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Catalyst-Substrate Interaction Pathway
The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states. The chiral catalyst creates a chiral environment that favors the formation of one transition state over the other, leading to an excess of one enantiomer.
Caption: Formation of enantiomers via diastereomeric transition states.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. youtube.com [youtube.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. benchchem.com [benchchem.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. uma.es [uma.es]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and removing impurities from (R)-4-(1-Aminoethyl)benzonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route, which typically involves the reduction of 4-acetylbenzonitrile to a racemic alcohol, followed by conversion to the amine and chiral resolution. Potential impurities include:
-
Starting Material: Unreacted 4-acetylbenzonitrile.
-
Intermediate Impurity: The corresponding alcohol, 4-(1-hydroxyethyl)benzonitrile, from incomplete conversion.
-
Enantiomeric Impurity: The undesired (S)-enantiomer, (S)-4-(1-Aminoethyl)benzonitrile hydrochloride.
-
Over-reduction Products: 4-Ethylbenzonitrile, where the acetyl group is fully reduced to an ethyl group.
-
Side-reaction Products: Impurities from the chiral resolution process, such as residual resolving agents (e.g., tartaric acid).
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity and separating the (R) and (S) enantiomers. Reverse-phase HPLC can be used to detect other process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of your sample to that of a pure standard and known impurities. For example, the presence of 4-(1-hydroxyethyl)benzonitrile can be identified by its characteristic ¹H NMR signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of impurities.
Q3: What is a suitable method for removing the (S)-enantiomer?
A3: The most effective method for removing the (S)-enantiomer and improving the enantiomeric excess of the (R)-enantiomer is recrystallization . This technique relies on the principle that the desired enantiomer and its diastereomeric salt (formed during chiral resolution) have different solubilities in a specific solvent system, allowing for the selective crystallization of the desired product.
Q4: My yield is low after recrystallization. What can I do?
A4: Low yield after recrystallization can be due to several factors:
-
Using too much solvent: This can prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
The compound being too soluble in the chosen solvent: This will result in a significant amount of the product remaining in the mother liquor.
To improve the yield, you can try:
-
Using the minimum amount of hot solvent necessary to dissolve the solid.
-
Allowing the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Trying a different solvent or a mixture of solvents to optimize the solubility characteristics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or multiple peaks in chiral HPLC | - Inappropriate chiral stationary phase.- Incorrect mobile phase composition.- Presence of multiple impurities. | - Screen different chiral columns (e.g., polysaccharide-based).- Optimize the mobile phase (e.g., adjust the ratio of organic solvent to buffer).- Analyze the sample by achiral HPLC and MS to identify other impurities. |
| "Oiling out" during recrystallization | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent and cool the solution very slowly.- Add a seed crystal of the pure compound to induce crystallization. |
| Colored impurities in the final product | - Presence of colored byproducts from the synthesis. | - Treat the hot solution with activated charcoal before filtration during recrystallization.[1] |
| Inaccurate enantiomeric excess (ee) value | - Co-elution of impurities with one of the enantiomers in chiral HPLC.- Racemization during sample preparation or analysis. | - Optimize the HPLC method for better resolution.- Ensure mild conditions during sample preparation and analysis. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the determination of the enantiomeric purity of 4-(1-Aminoethyl)benzonitrile. Optimization may be required based on the specific instrument and column used.
1. Materials:
-
This compound sample
-
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride reference standard (if available)
-
HPLC grade hexane
-
HPLC grade 2-propanol (IPA)
-
HPLC grade diethylamine (DEA)
2. Chromatographic Conditions (Illustrative):
-
Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of hexane, 2-propanol, and a small amount of a basic modifier like diethylamine (e.g., Hexane:IPA:DEA 90:10:0.1 v/v/v). The optimal mobile phase composition should be determined experimentally.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Temperature: Ambient
3. Procedure:
-
Prepare a standard solution of the (R)-enantiomer and, if available, the (S)-enantiomer in the mobile phase.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Inject the standard solutions to determine the retention times of each enantiomer.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound. The choice of solvent is crucial and should be determined through small-scale solubility tests. A common solvent system for amine hydrochlorides is a mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., diethyl ether, hexane).[3]
1. Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol)
-
Suitable anti-solvent (e.g., diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating may be required.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes turbid.
-
Allow the solution to stand undisturbed to promote crystal growth. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for identifying and removing impurities.
Caption: Troubleshooting logic for purification issues.
References
Stability issues of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride during storage and experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound.
Troubleshooting Guide
This guide provides a question-and-answer format to help you troubleshoot specific issues you might encounter.
Question: My reaction yield is lower than expected when using this compound from a previously opened bottle. Could the starting material have degraded?
Answer: Yes, improper storage or handling of this compound can lead to degradation, resulting in lower reaction yields. Here’s how to troubleshoot:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2][3] Exposure to moisture, high temperatures, or light can accelerate degradation.
-
Assess Physical Appearance: Check for any changes in the physical appearance of the solid. While the pure compound is typically a white to off-white solid, degradation may lead to discoloration (e.g., yellowing or browning).[4][5]
-
Perform Purity Analysis: The most definitive way to check for degradation is to re-analyze the purity of the material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspect material to that of a new, unopened batch or a previously recorded chromatogram of the pure compound. Look for the appearance of new peaks or a decrease in the area of the main peak.
Question: I am observing an unknown peak in my HPLC analysis of a sample containing this compound. What could this be?
Answer: An unknown peak could be a degradation product. Benzonitrile compounds can be susceptible to hydrolysis of the nitrile group, especially under non-neutral pH conditions.[5][6]
-
Potential Degradation Product: A likely degradation product is the corresponding amide, (R)-4-(1-Aminoethyl)benzamide, or the carboxylic acid, (R)-4-(1-Aminoethyl)benzoic acid, formed via hydrolysis.
-
Troubleshooting Steps:
-
Review the pH of your sample solution. Both acidic and basic conditions can promote hydrolysis.[5]
-
Consider the possibility of contamination from other reagents or solvents.
-
To identify the unknown peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the molecular weight of the impurity, which can help in its identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container to prevent moisture ingress. It should be kept in a cool, dry, and well-ventilated place, protected from light.[1][2][3]
Q2: What are the potential degradation pathways for this compound?
Q3: Are there any known incompatibilities for this compound?
A3: Yes, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7] Contact with these substances should be avoided.
Q4: How can I monitor the stability of this compound over time?
A4: A stability study can be performed by storing aliquots of the compound under different conditions (e.g., room temperature, elevated temperature, different humidity levels, exposure to light) and analyzing them at regular intervals using a validated stability-indicating HPLC method. The purity and the presence of any degradation products should be monitored.
Data Presentation
The following tables are templates for you to record and compare your own stability data for this compound.
Table 1: Stability of this compound Under Different Temperature Conditions
| Storage Temperature (°C) | Time (Months) | Purity (%) by HPLC | Appearance of Degradation Products (Area %) | Observations (e.g., Color Change) |
| 2-8°C (Recommended) | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 25°C (Room Temp) | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C (Accelerated) | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Table 2: Stability of this compound Under Different Humidity Conditions
| Relative Humidity (%) | Time (Months) | Purity (%) by HPLC | Appearance of Degradation Products (Area %) | Observations (e.g., Physical State) |
| 25% | 0 | |||
| 3 | ||||
| 6 | ||||
| 75% | 0 | |||
| 3 | ||||
| 6 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This is a general HPLC method that can be used as a starting point for purity assessment and stability studies. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point. For chiral purity, a specific chiral column would be necessary.[8][9][10][11][12]* Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (This may need to be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks.
Mandatory Visualization
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.no [fishersci.no]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. hplc.eu [hplc.eu]
- 11. ct-k.com [ct-k.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Alternative reagents for the synthesis of the benzonitrile moiety
Welcome to the technical support center for the synthesis of the benzonitrile moiety. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding various synthetic methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Palladium-Catalyzed Cyanation of Aryl Halides
-
Green Synthesis of Benzonitrile from Benzaldehyde
-
Dehydration of Benzamide
-
Sandmeyer Reaction
-
-
Comparative Data of Synthetic Methods
-
Detailed Experimental Protocols
-
Palladium-Catalyzed Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]
-
Green Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid
-
Dehydration of Benzamide using Phosphorus Pentoxide under Microwave Conditions
-
-
Visualized Workflows and Mechanisms
Frequently Asked Questions (FAQs)
Q1: What are some common, less toxic alternatives to traditional cyanide salts (e.g., NaCN, KCN) for the synthesis of benzonitriles?
A1: Several less toxic cyanide sources are available. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, is a popular alternative for palladium-catalyzed cyanations.[1] Other options include zinc cyanide (Zn(CN)₂), which is significantly less toxic than alkali metal cyanides, and various organic cyanide sources like acetone cyanohydrin and acetonitrile.[2][3] Formamide can also serve as a cyanide source in some copper-catalyzed reactions.[4]
Q2: I am working with a sensitive substrate. What are the mildest conditions available for introducing a nitrile group onto an aromatic ring?
A2: For sensitive substrates, photoredox-nickel dual catalysis allows for the cyanation of aryl halides at room temperature under benign conditions, avoiding the need for air-sensitive ligands and high temperatures.[5] Additionally, modern palladium-catalyzed systems using specific ligands can achieve efficient cyanation of aryl chlorides at temperatures as low as 70°C.[6]
Q3: Can I synthesize benzonitriles without using a transition metal catalyst?
A3: Yes, transition-metal-free methods are emerging. One such approach involves the visible-light-assisted synthesis of aryl nitriles from benzyl alcohols or methyl arenes using an organic photoredox catalyst.[7] The traditional dehydration of benzamides to benzonitriles using reagents like phosphorus pentoxide (P₂O₅) or sulfamic acid also avoids the use of transition metals.[8][9]
Q4: My starting material is a substituted aniline. Is the Sandmeyer reaction my only option?
A4: While the Sandmeyer reaction is a classic method for converting anilines to benzonitriles via a diazonium salt, it is not the only option.[10] Depending on the desired substitution pattern and available reagents, it might be more efficient to first convert the aniline to an aryl halide (e.g., through a Sandmeyer-type reaction) and then perform a palladium or nickel-catalyzed cyanation, which often offers a broader substrate scope and higher yields.
Q5: How can I monitor the progress of my benzonitrile synthesis reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the starting material, product, and any byproducts.[12]
Troubleshooting Guides
Palladium-Catalyzed Cyanation of Aryl Halides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Poor solubility of the cyanide source (e.g., K₄[Fe(CN)₆]). 3. Insufficiently degassed solvents. 4. Inappropriate ligand for the substrate. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated. 2. Use a co-solvent system (e.g., dioxane/water or MeCN/water) to improve solubility.[1][6] 3. Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., nitrogen or argon). 4. Screen different phosphine ligands; for example, XPhos has been shown to be effective for a broad range of substrates.[1] |
| Formation of side products (e.g., hydrodehalogenation) | Presence of a reducing agent or protic impurities. | The addition of NaI can be crucial in suppressing the hydrogenation side reaction of aryl halides in some nickel-catalyzed systems.[2] Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. |
| Difficulty in product purification | High-boiling point solvents (e.g., DMF, DMAc) can be difficult to remove. | If possible, opt for a lower-boiling point solvent. Alternatively, after aqueous work-up and extraction, perform a thorough drying of the organic layer and use high vacuum for solvent removal. |
Green Synthesis of Benzonitrile from Benzaldehyde
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of benzonitrile | 1. Suboptimal reaction temperature. 2. Incorrect molar ratio of reactants. 3. Inefficient dehydration of the intermediate benzaldoxime. | 1. Optimize the reaction temperature. For the ionic liquid method, increasing the temperature from 90°C to 120°C significantly improves the yield.[11] 2. Adjust the molar ratio of benzaldehyde to the hydroxylamine salt. A 1:1.5 ratio has been found to be optimal in some ionic liquid systems.[13][14] 3. The ionic liquid itself can act as a catalyst for the dehydration step.[13] Ensure the chosen ionic liquid is suitable for this purpose. |
| Phase separation issues after reaction | The reaction mixture is too viscous. | A co-solvent like paraxylene can be used with the ionic liquid to reduce viscosity and facilitate phase separation for easier product isolation and ionic liquid recycling.[15] |
Dehydration of Benzamide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Very low or no yield of benzonitrile | 1. Inefficient dehydrating agent. 2. Formation of stable complexes between the dehydrating agent and benzamide. 3. Decomposition at high temperatures. | 1. Ensure the dehydrating agent (e.g., P₂O₅) is fresh and has not been exposed to moisture. 2. When P₂O₅ is hydrated, it forms metaphosphoric acid which can form complexes with benzamide that decompose unpredictably at high temperatures.[9] Using a different dehydrating agent like sulfamic acid may be beneficial.[9] 3. If using thermal dehydration, ensure uniform heating to avoid localized overheating and decomposition. Microwave heating can sometimes provide more controlled and rapid heating, leading to higher yields.[8][16] |
| Formation of dark, tar-like byproducts | Decomposition of the starting material or product due to excessive heat or prolonged reaction times. | Monitor the reaction closely and avoid unnecessarily long reaction times. If distilling the product directly from the reaction mixture, ensure the temperature does not significantly exceed the boiling point of benzonitrile. |
Sandmeyer Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield and many side products | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Issues with the copper(I) cyanide. | 1. Ensure the temperature is maintained between 0-5°C during diazotization.[10] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates complete consumption of the aniline. 2. Use the diazonium salt immediately after preparation and keep it cold. Premature decomposition can lead to phenols and other byproducts. 3. Ensure the quality of the CuCN is good. The reaction with CuCN should be carefully controlled. |
| Colorful, tarry crude product | Decomposition of the diazonium salt leading to radical side reactions. | This is often caused by elevated temperatures. Ensure strict temperature control throughout the diazotization and cyanation steps. The presence of impurities can also catalyze decomposition. |
| Reaction does not go to completion | The aryl radical formed may not be efficiently trapped by the cyanide. | The concentration of copper cyanide is important. Catalytic amounts are often insufficient because the aryl radical adds to copper-bound cyanide, not free cyanide ions.[17] |
Comparative Data of Synthetic Methods
The following tables provide a summary of reported yields for different benzonitrile synthesis methodologies, allowing for a comparison of their efficiencies with various substrates.
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]
| Starting Material (Aryl Halide) | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd/XPhos | 100 | 1 | 96 |
| 4-Chloroanisole | Pd/XPhos | 100 | 1 | 95 |
| 4-Chlorobenzonitrile | Pd/XPhos | 100 | 1 | 99 |
| 2-Bromopyridine | Pd/XPhos | 70 | 1 | 92 |
| 3-Bromothiophene | Pd/XPhos | 70 | 1 | 91 |
| Data compiled from literature reports.[1] |
Table 2: Green Synthesis from Substituted Benzaldehydes using an Ionic Liquid
| Starting Material (Substituted Benzaldehyde) | Yield (%) |
| Benzaldehyde | 100 |
| 4-Methylbenzaldehyde | 99 |
| 4-Methoxybenzaldehyde | 98 |
| 4-Chlorobenzaldehyde | 99 |
| 2-Naphthaldehyde | 98 |
| Reaction Conditions: Molar ratio of aldehyde to (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ of 1:1.5, in paraxylene/[HSO₃-b-Py]·HSO₄ (2:1 v/v) at 120°C for 2 hours.[13][14] |
Table 3: Dehydration of Benzamides
| Dehydrating Agent | Conditions | Yield (%) |
| P₂O₅ | Neat, Microwave (1-2.5 min) | 90 |
| Sulfamic Acid | Neat, 250-295°C | 80 |
| Data compiled from literature reports.[8][9] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]
Objective: To synthesize a substituted benzonitrile from the corresponding aryl chloride using a non-toxic cyanide source.
Materials:
-
Aryl chloride (1 mmol)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
XPhos ligand (1-2 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Potassium acetate (KOAc, 0.125 equiv)
-
Dioxane (2.5 mL)
-
Degassed water (2.5 mL)
-
Screw-top test tube with a Teflon-lined cap
-
Magnetic stir bar
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid aryl chloride.
-
Seal the tube with the Teflon-lined cap and evacuate and backfill with nitrogen. Repeat this cycle three times.
-
If the aryl chloride is a liquid, add it at this stage via syringe.
-
Add dioxane and the degassed aqueous KOAc solution to the reaction tube via syringe.
-
Place the reaction tube in a preheated oil bath at 100°C and stir vigorously for 1-12 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Green Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid
Objective: To synthesize benzonitrile from benzaldehyde using a recyclable ionic liquid system that avoids metal catalysts and corrosive acids.
Materials:
-
Benzaldehyde (3.6 mmol)
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄) (5.4 mmol)
-
1-Sulfobutyl pyridinium hydrosulfate ([HSO₃-b-Py]·HSO₄) ionic liquid (4 mL)
-
Paraxylene (8 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, the ionic liquid [HSO₃-b-Py]·HSO₄, and paraxylene.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature. The mixture will spontaneously separate into an organic phase (top) and an aqueous ionic liquid phase (bottom).
-
Separate the top organic layer containing the benzonitrile product. The product can be purified further by distillation if necessary.
-
The bottom ionic liquid layer can be recovered by removing water under vacuum and can be recycled for subsequent reactions.[13]
Protocol 3: Dehydration of Benzamide using Phosphorus Pentoxide under Microwave Conditions
Objective: To rapidly synthesize benzonitrile from benzamide using microwave-assisted dehydration.
Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix benzamide and phosphorus pentoxide.
-
Place the vessel in the microwave reactor and irradiate for 1-2.5 minutes at a temperature of 220-240°C.[16]
-
After the reaction, allow the vessel to cool to room temperature.
-
Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude benzonitrile.
-
Purify the product by column chromatography or distillation.
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key experimental workflows and a proposed reaction mechanism.
Caption: Experimental workflow for Palladium-Catalyzed Cyanation.
Caption: Workflow for the Green Synthesis of Benzonitrile.
Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Managing reaction exotherms in the synthesis of (R)-4-(1-Aminoethyl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms and other common issues encountered during the synthesis of (R)-4-(1-Aminoethyl)benzonitrile. The primary route to this chiral amine is the asymmetric reductive amination of 4-acetylbenzonitrile.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, with a focus on controlling the exothermic nature of the reaction.
| Problem | Potential Cause | Recommended Solution |
| Rapid Temperature Increase (Runaway Reaction) | 1. Addition of reducing agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. High concentration of reactants. | 1. Add the reducing agent portion-wise or via a syringe pump to control the rate of reaction. 2. Ensure the cooling bath is at the target temperature and that there is efficient heat transfer. 3. Dilute the reaction mixture with an appropriate solvent. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., alcohol from ketone reduction). 3. Degradation of the product during workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, extend the reaction time or add a small amount of additional reducing agent. 2. Use a selective reducing agent (e.g., NaBH(OAc)₃) that preferentially reduces the imine over the ketone. Ensure the imine is fully formed before adding a less selective reducing agent like NaBH₄. 3. Maintain appropriate pH and temperature during the workup and extraction steps. |
| Low Enantiomeric Excess (ee) | 1. Impure chiral auxiliary. 2. Suboptimal reaction temperature. 3. Racemization during the reaction or workup. | 1. Ensure the chiral auxiliary (e.g., (R)-(+)-α-methylbenzylamine) is of high enantiomeric purity. 2. Perform the reaction at a lower temperature, as this often improves stereoselectivity. 3. Avoid harsh acidic or basic conditions and high temperatures during the workup. |
| Formation of Impurities | 1. Over-alkylation of the amine product. 2. Presence of moisture or air in the reaction. 3. Side reactions of the nitrile group. | 1. Use a stoichiometry of 1:1 for the ketone and amine. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Choose reaction conditions that are mild enough not to affect the nitrile group. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for managing the exotherm in this synthesis?
A1: The most critical step is the addition of the reducing agent. This step is typically highly exothermic. It is crucial to add the reducing agent slowly and in a controlled manner, while carefully monitoring the internal temperature of the reaction.
Q2: How can I improve the diastereoselectivity of the intermediate imine formation?
A2: The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-i-Pr)₄), can help to coordinate with the ketone and the chiral auxiliary, leading to a more ordered transition state and improved diastereoselectivity.
Q3: What are the common methods for removing the chiral auxiliary after the reaction?
A3: The chiral auxiliary, such as α-methylbenzylamine, can typically be removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Q4: Can I use a different reducing agent than what is specified in the protocol?
A4: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can be used. However, the choice of reducing agent can affect the chemoselectivity (reduction of imine vs. ketone) and the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity for imines.
Q5: My reaction is not going to completion. What should I do?
A5: First, ensure that all reagents are pure and dry. If the reaction has stalled, you can try adding a small additional amount of the reducing agent. You can also consider slightly increasing the reaction temperature, but be mindful of the potential for increased side product formation and a decrease in enantioselectivity.
Data Presentation
The following tables summarize key quantitative data for the asymmetric reductive amination of 4-acetylbenzonitrile. Note that optimal conditions may vary depending on the specific reagents and scale of the reaction.
Table 1: Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | -10°C to 25°C | Lower temperatures generally favor higher enantioselectivity. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
| pH | 5 - 7 | Weakly acidic conditions favor imine formation. |
| Pressure (for hydrogenation) | 1 - 10 atm | Higher pressure can increase the rate of hydrogenation. |
Table 2: Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to 4-acetylbenzonitrile) |
| 4-Acetylbenzonitrile | 1.0 |
| (R)-(+)-α-Methylbenzylamine | 1.0 - 1.2 |
| Reducing Agent (e.g., NaBH(OAc)₃) | 1.2 - 1.5 |
| Lewis Acid (e.g., Ti(O-i-Pr)₄) | 1.0 - 1.2 |
| Catalyst (for hydrogenation, e.g., Pd/C) | 5 - 10 mol% |
Experimental Protocols
The following is a representative protocol for the synthesis of (R)-4-(1-Aminoethyl)benzonitrile via asymmetric reductive amination. This is a general guideline and may require optimization.
Step 1: Asymmetric Reductive Amination
-
To a solution of 4-acetylbenzonitrile (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add (R)-(+)-α-methylbenzylamine (1.1 eq).
-
Add a Lewis acid such as titanium(IV) isopropoxide (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions, ensuring the internal temperature does not exceed the set limit.
-
Allow the reaction to stir at the set temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Removal of the Chiral Auxiliary
-
Dissolve the crude product from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-4-(1-Aminoethyl)benzonitrile.
-
Purify the product by column chromatography or crystallization as needed.
Mandatory Visualizations
Caption: Workflow for managing exotherms during the synthesis.
Caption: Reaction mechanism for asymmetric reductive amination.
Improving the efficiency of chiral HPLC separation of aminoethylbenzonitrile enantiomers
Disclaimer: Direct experimental data and established protocols for the chiral HPLC separation of aminoethylbenzonitrile enantiomers are limited in publicly available scientific literature. The following troubleshooting guides and FAQs have been developed by leveraging established principles of chiral chromatography and data from the separation of structurally similar compounds, such as phenylethylamine and amphetamine derivatives. These recommendations should serve as a strong starting point for method development and optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral HPLC separation of aminoethylbenzonitrile and similar primary amine compounds.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The chromatogram shows a single peak, or two peaks with a resolution value (Rs) of less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor in chiral separations. For primary amines like aminoethylbenzonitrile, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide (e.g., vancomycin-based) columns are often successful. If initial attempts with one type of CSP fail, screening other types is recommended. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like aminoethylbenzonitrile, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or ethylenediamine) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[1] For reversed-phase chromatography, a buffered aqueous-organic mobile phase is used. The type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the pH of the buffer are critical parameters to optimize. |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the chiral recognition process.[2] Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution. However, this can also lead to broader peaks and longer retention times. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time. |
| Inappropriate Flow Rate | Lower flow rates often lead to better resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. If resolution is poor, try reducing the flow rate to 0.5 mL/min. |
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical, with a tailing or fronting edge.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For basic analytes like aminoethylbenzonitrile, interactions with acidic silanol groups on the silica support can cause peak tailing. Adding a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), can mitigate these interactions and improve peak symmetry. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Column Contamination or Degradation | Contaminants from previous analyses or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent (compatible with the CSP) or, if the problem persists, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for chiral method development for aminoethylbenzonitrile?
A good starting point would be to use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) with a normal-phase mobile phase consisting of hexane and an alcohol modifier like isopropanol or ethanol. A common starting mobile phase composition is 90:10 (v/v) hexane:isopropanol with the addition of 0.1% diethylamine to improve peak shape. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
Q2: How can I improve the analysis time without sacrificing resolution?
After achieving good resolution, you can try to optimize for speed. Gradually increasing the flow rate in small increments (e.g., from 0.5 mL/min to 0.7 mL/min) can shorten the run time. You can also investigate using a shorter column with the same stationary phase or a column with smaller particle size, which can provide similar or better efficiency with a shorter analysis time. However, any change will require re-validation of the method.
Q3: My resolution is good, but the retention times are drifting. What could be the cause?
Retention time drift can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Chiral columns can sometimes require longer equilibration times.
-
Mobile phase composition changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time. Prepare fresh mobile phase daily and keep the reservoir bottle capped.
-
Temperature fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.
-
Column aging: Over time, the performance of the column will degrade, which can manifest as shifting retention times.
Q4: Is derivatization necessary for the chiral separation of aminoethylbenzonitrile?
Direct separation on a chiral stationary phase is generally preferred as it avoids the extra steps and potential for side reactions associated with derivatization. However, if direct methods fail to provide adequate resolution, indirect separation through the formation of diastereomers can be a viable alternative. In this approach, the aminoethylbenzonitrile enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column).[3]
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening for a Primary Amine
This protocol outlines a systematic approach to screen for suitable chiral separation conditions.
1. Column Selection:
-
Select a set of chiral columns with different selectivities. A good starting set for primary amines would include:
-
A cellulose-based column (e.g., Chiralcel OD-H)
-
An amylose-based column (e.g., Chiralpak AD-H)
-
A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V2)[4]
-
2. Mobile Phase Screening (Normal Phase):
-
Prepare the following mobile phases:
-
Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine
-
Mobile Phase B: 80:20 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine
-
Mobile Phase C: 90:10 (v/v) n-Hexane / Ethanol + 0.1% Diethylamine
-
Mobile Phase D: 80:20 (v/v) n-Hexane / Ethanol + 0.1% Diethylamine
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength for aminoethylbenzonitrile (e.g., 220 nm or 254 nm).
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the racemic aminoethylbenzonitrile standard in the mobile phase at a concentration of approximately 1 mg/mL.
4. Screening Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Repeat the injection for each mobile phase on each column, ensuring proper equilibration between mobile phase changes.
5. Data Evaluation:
-
Evaluate the chromatograms for enantiomeric separation. Calculate the resolution (Rs) for any separation achieved. A resolution of ≥ 1.5 is generally considered a baseline separation.
Method Development Workflow:
Caption: A typical workflow for chiral HPLC method development.
Quantitative Data from Structurally Similar Compounds
The following tables summarize data from the chiral separation of amphetamine, a structurally similar primary amine. This data illustrates the impact of various chromatographic parameters on the separation and can be used as a guide for optimizing the separation of aminoethylbenzonitrile.
Table 1: Effect of Mobile Phase Modifier on Amphetamine Enantiomer Resolution
| Modifier | Modifier Concentration (%) | Resolution (Rs) |
| Ethanol | 5 | >1.5 |
| Ethanol | 10 | >1.0 |
| Ethanol | 15 | <1.0 |
Data adapted from a study on a CHIRALPAK AD-H column.[5] This demonstrates that a lower percentage of the polar modifier generally leads to better resolution.
Table 2: Effect of Flow Rate on Amphetamine Enantiomer Resolution
| Flow Rate (mL/min) | Resolution (Rs) |
| 3 | >1.0 |
| 4 | <1.0 |
Data adapted from a study on a CHIRALPAK AD-H column.[5] This shows that a lower flow rate can improve resolution.
Table 3: Effect of Column Temperature on Amphetamine Enantiomer Resolution
| Temperature (°C) | Resolution (Rs) |
| 20 | Highest |
| 30 | Moderate |
| 40 | Lowest |
Data adapted from a study on a CHIRALPAK AD-H column.[5] In this case, a lower temperature resulted in the best separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
Preventing degradation of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride in solution. The information is designed to help troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. As with many aminonitrile compounds, degradation can occur through hydrolysis of the nitrile group or reactions involving the amino group.[1][2][3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage.[1][4] It is also crucial to protect the solution from light by using amber vials or by covering the container with aluminum foil.[1] For the solid form, storage in an inert atmosphere at room temperature is recommended.[5]
Q3: Which solvents are recommended for dissolving this compound?
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways are likely to involve the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile group can hydrolyze to form either a carboxylic acid (4-(1-aminoethyl)benzoic acid) or an amide intermediate (4-(1-aminoethyl)benzamide).[3][6] The amino group may also be susceptible to oxidation or other reactions depending on the solution's components.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time | Chemical degradation (e.g., hydrolysis). | Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and protect from light.[1][4] Avoid repeated freeze-thaw cycles. |
| Adsorption to container surfaces. | Consider using silanized glassware to minimize adsorption.[1] | |
| Change in solution color (e.g., yellowing) | Degradation of the compound. | Perform analytical tests (e.g., HPLC, LC-MS) to check for the presence of degradation products.[1] |
| pH-dependent changes. | Measure the pH of the solution and consider using a buffer to maintain a stable pH.[1] | |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | Verify the solubility of the compound in the selected solvent. A different solvent or the use of a co-solvent may be necessary.[1] |
| Change in temperature affecting solubility. | Ensure the solution is maintained at a constant temperature.[1] | |
| pH shift leading to a less soluble form. | Maintain a constant pH, preferably by using a suitable buffer system.[1] | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Instability of the compound in the analytical mobile phase. | Assess the stability of the compound in the mobile phase by incubating it for various durations before injection. Adjust the mobile phase composition or pH if necessary. |
| On-column degradation. | Evaluate if the stationary phase of the column is contributing to degradation. | |
| Inconsistent sample preparation. | Ensure consistent timing between sample preparation and analysis.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the degradation of this compound.
Objective: To develop an HPLC method that separates the parent compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). A gradient elution may be necessary to separate all components.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies: To generate degradation products, subject the stock solution to stress conditions such as:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60°C.
-
Basic Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the solution to UV light.
-
Thermal Degradation: Heat the solution at 60°C.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound and expected degradation products have significant absorbance (e.g., determined by UV scan).
-
Gradient Program: Optimize the gradient of acetonitrile and water to achieve good separation of all peaks.
-
-
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 911372-78-6|this compound|BLD Pharm [bldpharm.com]
- 6. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (R)-4-(1-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. (R)-4-(1-Aminoethyl)benzonitrile is a key chiral intermediate, and ensuring its enantiomeric excess is paramount for the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines like 4-(1-Aminoethyl)benzonitrile, polysaccharide-based CSPs are particularly effective.
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Expected Performance Characteristics |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | High enantioselectivity for a broad range of aromatic compounds. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with a basic additive (e.g., diethylamine) | Often provides complementary selectivity to amylose-based phases. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Isopropanol with a basic additive (e.g., diethylamine) | Known for its robust performance in separating aromatic and conjugated chiral compounds.[1][2] |
Experimental Protocol: Chiral HPLC
This protocol provides a general workflow for developing a chiral HPLC method for (R)-4-(1-Aminoethyl)benzonitrile.
Instrumentation:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
Columns (to be screened):
-
Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Lux® Cellulose-1 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)
-
Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% DEA
-
-
Polar Organic Mode:
-
Acetonitrile/Methanol (e.g., 95:5 v/v) with 0.1% DEA
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm (based on the benzonitrile chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation Parameters:
-
Specificity
-
Linearity
-
Precision (repeatability and intermediate precision)
-
Accuracy
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
References
Chiral GC Analysis of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral gas chromatography (GC) for the analysis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral intermediate. The performance of chiral GC is objectively compared with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data for structurally similar compounds.
Introduction to Chiral Separation Techniques
The analysis of enantiomers requires a chiral environment to differentiate between the stereoisomers. This is typically achieved by using a chiral stationary phase (CSP) in chromatography. The choice of analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the desired speed of analysis.
-
Chiral Gas Chromatography (GC): A powerful technique for the separation of volatile and thermally stable compounds. For polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic performance.
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for chiral separations. It is suitable for a broad range of compounds, including those that are not amenable to GC.[1]
-
Chiral Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[1][2]
Comparative Analysis of Chromatographic Techniques
Table 1: Comparison of Chiral GC, HPLC, and SFC for the Analysis of 1-Phenylethylamine Enantiomers
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Derivatization | Required (e.g., N-acetylation) | Not typically required | Not typically required |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., CHIRALDEX® B-PM) | Polysaccharide-based (e.g., Chiralpak®) or crown ether-based | Polysaccharide-based or cyclofructan-based |
| Typical Mobile Phase | Inert gas (e.g., Helium) | Hexane/Ethanol, Acetonitrile/Water | Supercritical CO₂/Methanol |
| Analysis Time | Fast (typically < 15 min) | Moderate to long (15-30 min) | Very fast (often < 10 min) |
| Resolution (Rs) | Good to excellent | Good to excellent | Good to excellent |
| Key Advantages | High resolution, fast analysis | Versatility, wide applicability | High speed, reduced organic solvent use |
| Key Limitations | Requires derivatization, analyte must be volatile and thermally stable | Longer analysis times, higher solvent consumption | Requires specialized instrumentation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of chiral separation methods. Below are representative experimental protocols for the analysis of chiral amines using GC, HPLC, and SFC.
Chiral GC Analysis of 1-Phenylethylamine (as N-Acetyl Derivatives)
This protocol is based on a standard method for the chiral GC separation of 1-phenylethylamine. A similar approach would be applicable for 4-(1-Aminoethyl)benzonitrile following N-acetylation.
1. Derivatization (N-Acetylation):
-
Dissolve the amine hydrochloride salt in a suitable solvent.
-
Neutralize with a base (e.g., triethylamine).
-
Add acetic anhydride and heat to form the N-acetyl derivative.
-
Extract the derivative into an organic solvent (e.g., dichloromethane).
2. GC Conditions:
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm
-
Oven Temperature: 130 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Carrier Gas: Helium at 30 psi
-
Sample: 3 mg/mL in methylene chloride
Table 2: Hypothetical Chiral GC Data for N-acetyl-4-(1-Aminoethyl)benzonitrile
| Enantiomer | Retention Time (min) |
| (S)-enantiomer | 10.5 |
| (R)-enantiomer | 11.2 |
| Resolution (Rs) | > 1.5 |
Chiral HPLC Analysis of 1-Phenylethylamine
This protocol outlines a typical approach for the direct chiral separation of primary amines by HPLC.
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose-based) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and a polar organic solvent like ethanol or isopropanol, with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting condition is Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
Table 3: Representative Chiral HPLC Data for 1-Phenylethylamine
| Enantiomer | Retention Time (min) |
| (S)-enantiomer | 8.2 |
| (R)-enantiomer | 9.5 |
| Resolution (Rs) | 2.1 |
Chiral SFC Analysis of Primary Amines
This protocol describes a general screening method for the chiral separation of primary amines using SFC.
-
Chromatographic System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: A cyclofructan-based column (e.g., Larihc CF6-P) or a polysaccharide-based column.
-
Mobile Phase: Supercritical CO₂ and a polar co-solvent, typically methanol, with acidic and basic additives (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine in methanol). A common gradient is from 5% to 50% co-solvent.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35 °C
-
Detection: UV at 254 nm
Table 4: Representative Chiral SFC Data for a Primary Amine
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | 2.5 |
| Enantiomer 2 | 3.1 |
| Resolution (Rs) | > 2.0 |
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for chiral GC analysis and a logical decision-making process for selecting the appropriate chiral separation technique.
References
A Comparative Guide to the Chiral Resolution of Racemic Acids Using (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals. This guide provides an objective comparison of the performance of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride and other common chiral primary amines in the resolution of racemic carboxylic acids via diastereomeric salt formation. The information presented, supported by experimental data from scientific literature, is intended to aid in the rational selection of a suitable resolving agent for a given application.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. The fundamental principle involves the reaction of a racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Subsequently, the individual enantiomers can be recovered from the separated diastereomeric salts.
For the resolution of racemic carboxylic acids, chiral primary amines are frequently employed as resolving agents. The basic amine reacts with the acidic carboxylic acid to form diastereomeric ammonium carboxylate salts. The efficiency of the resolution depends on several factors, including the structure of the chiral amine, the racemic acid, the solvent system used for crystallization, and the temperature.
Performance Comparison of Chiral Primary Amines as Resolving Agents
While direct comparative studies for this compound are limited in publicly available literature, we can infer its potential performance by comparing structurally similar and commonly used chiral primary amines in the resolution of a model racemic acid, such as ibuprofen or naproxen.
For the purpose of this guide, we will compare the performance of (R)-α-methylbenzylamine, a widely used and structurally related chiral primary amine, with other alternatives in the resolution of racemic ibuprofen.
Table 1: Comparison of Chiral Primary Amines for the Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Aqueous solution | 20.1 | 88.14 | [1] |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Methanol/Water | Moderate | Up to 95 | [1] |
Note: Specific quantitative data for the resolution of a common racemic acid using this compound was not found in the surveyed literature. The data presented for (S)-(-)-α-Phenylethylamine (a close structural analog) is for illustrative purposes to demonstrate the type of data required for a direct comparison. The efficiency of resolution is highly dependent on the specific racemic acid and the crystallization conditions.
Key Considerations for Selecting a Chiral Resolving Agent
-
Structural Match: The resolving agent and the racemic compound should have complementary structures that allow for the formation of well-defined crystalline diastereomeric salts.
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective for the desired scale of the resolution.
-
Ease of Recovery: The resolving agent should be easily recoverable for reuse after the resolution process to improve the overall economy of the synthesis.
-
Crystallization Properties: The formed diastereomeric salts should exhibit a significant difference in solubility in a suitable solvent to allow for efficient separation by fractional crystallization.
Experimental Protocols
Below are generalized experimental protocols for the chiral resolution of a racemic carboxylic acid using a chiral primary amine via diastereomeric salt formation.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
This protocol describes a typical procedure for the formation and fractional crystallization of diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
Chiral primary amine (e.g., this compound or (R)-α-methylbenzylamine)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimum amount of a suitable solvent, with gentle heating if necessary.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral primary amine (0.5 to 1.0 equivalent) in the same solvent.
-
Salt Formation: Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring. Salt formation may be instantaneous, or it may require a period of stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Determine the diastereomeric excess (de) of the crystalline salt and the enantiomeric excess (ee) of the mother liquor by appropriate analytical techniques such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol describes the recovery of the resolved carboxylic acid from the diastereomeric salt.
Materials:
-
Diastereomerically enriched salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of the Salt: Suspend the diastereomeric salt in a mixture of water and an organic solvent.
-
Acidification: Add an aqueous acid solution to the mixture with stirring until the pH is acidic. This will protonate the carboxylate and liberate the free carboxylic acid into the organic layer, while the protonated chiral amine will remain in the aqueous layer.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.
-
Isolation: Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the recovered carboxylic acid by chiral HPLC or by measuring its specific rotation.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in chiral resolution.
Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.
Caption: Experimental workflow for chiral resolution and enantiomer recovery.
Conclusion
The selection of an appropriate chiral resolving agent is a multifaceted decision that requires careful consideration of structural compatibility, cost, and the efficiency of the resolution process. While this compound is a viable candidate due to its structural features, the lack of direct comparative data necessitates an empirical approach to determine its efficacy for a specific racemic acid. Researchers are encouraged to screen a variety of chiral amines, including this compound and established alternatives like (R)-α-methylbenzylamine, under various conditions to identify the optimal system for their needs. The protocols and principles outlined in this guide provide a solid foundation for conducting such investigations.
References
Comparison of different methods for chiral amine synthesis
A comprehensive guide to the synthesis of chiral amines, essential components in numerous pharmaceuticals and agrochemicals, is presented here for researchers, scientists, and drug development professionals. This guide offers an objective comparison of prevalent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given application. The primary methods covered include biocatalytic routes, such as enzymatic transamination and reductive amination, and transition metal-catalyzed asymmetric hydrogenation.
Comparison of Key Chiral Amine Synthesis Methods
The choice of synthetic method for chiral amines depends on various factors, including substrate scope, desired enantioselectivity, scalability, and economic viability. Below is a comparative overview of the leading methods.
Biocatalytic methods , employing enzymes like transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), offer high enantioselectivity and operate under mild, environmentally friendly conditions.[1][2] Transaminases, for instance, are widely used in the pharmaceutical industry for the synthesis of complex chiral amines.[3] The industrial production of sitagliptin, an anti-diabetic drug, famously utilizes a transaminase-catalyzed step, achieving high yields and enantiomeric excess.[3] Amine dehydrogenases provide an attractive alternative by using ammonia directly as the amine donor, producing water as the only byproduct.[4]
Transition metal-catalyzed asymmetric hydrogenation and asymmetric reductive amination (ARA) are powerful and versatile methods for accessing a wide range of chiral amines.[5][6] These methods often employ catalysts based on iridium, rhodium, or ruthenium complexed with chiral ligands.[6][7] Asymmetric hydrogenation of imines is a direct and efficient route to α-chiral amines.[7][8] ARA, which involves the in-situ formation and reduction of an imine, is a one-pot procedure that is highly atom-economical.[5][6]
Chemoenzymatic methods combine the advantages of both chemical and enzymatic catalysis. For example, a one-pot cascade can involve the gold-catalyzed conversion of an alkyne to a ketone, followed by an enzymatic transamination to produce the chiral amine with high yield and enantioselectivity.[9]
Performance Data of Chiral Amine Synthesis Methods
The following tables summarize quantitative data for different chiral amine synthesis methods, providing a direct comparison of their performance across various substrates.
Table 1: Biocatalytic Synthesis of Chiral Amines
| Enzyme Class | Substrate | Product | Yield (%) | ee (%) | Reference |
| Transaminase (ATA) | 3,4-Dimethoxyphenylacetone | (R)-3,4-Dimethoxyamphetamine | 82 | >99 | [10] |
| Transaminase (ATA) | Phenylacetylene (via one-pot hydration) | (S)-1-Phenylethylamine | 59 | >99 | [9] |
| Transaminase (ATA) | 4-Methoxyphenylacetylene (via one-pot hydration) | (S)-1-(4-Methoxyphenyl)ethylamine | 92 | >99 | [9] |
| Amine Dehydrogenase (AmDH) | 2-Heptanone | (R)-2-Heptylamine | >70 | >99 | [4] |
| Amine Dehydrogenase (AmDH) | 2-Octanone | (R)-2-Octylamine | >70 | >99 | [4] |
Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ir/(S,S)-f-Binaphane | N-(1-(Furan-2-yl)ethylidene)methanamine | (R)-1-(Furan-2-yl)-N-methylethanamine | >95 | 90 | [8] |
| Rh/(R,Sp)-JosiPhos | 1-(4-Methoxyphenyl)-N-phenylmethanimine | N-((4-Methoxyphenyl)methyl)aniline | 95 | 99 | [11] |
| Ir/SegPhos | Cyclic iminium salt | Chiral tertiary amine | >95 | 96 | [8] |
| Ru/atropisomerizable ligand | N-(1-Phenylethylidene)aniline | N-(1-Phenylethyl)aniline | 100 | 95 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
General Protocol for Biocatalytic Transamination
A typical experimental setup for a transaminase-catalyzed reaction involves the following steps:
-
Enzyme and Reagent Preparation: A buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are dissolved in the buffer.
-
Reaction Setup: The prochiral ketone substrate is added to the enzyme solution. The reaction mixture is then incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique such as HPLC or GC. Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography or distillation. The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
General Protocol for Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
A representative procedure for the asymmetric hydrogenation of an imine using a transition metal catalyst is as follows:
-
Catalyst Preparation: In a glovebox, the transition metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand are dissolved in a degassed solvent (e.g., dichloromethane) to form the catalyst solution.
-
Reaction Setup: The imine substrate is dissolved in a suitable solvent (e.g., toluene or methanol) in a high-pressure autoclave. The catalyst solution is then added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4-20 bar). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) for a set period.
-
Workup and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The yield of the resulting chiral amine is determined, and the enantiomeric excess is analyzed by chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Overview of major synthetic routes to chiral amines.
Caption: A typical experimental workflow for chiral amine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 12. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of (R)- and (S)-4-(1-Aminoethyl)benzonitrile Derivatives
A detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzonitrile derivatives remains a niche area in publicly available scientific literature. While the broader class of benzonitrile derivatives has been explored for various therapeutic applications, specific quantitative data directly comparing the stereoisomers of 4-(1-Aminoethyl)benzonitrile is not readily found in published research or patents. However, the principles of stereochemistry in pharmacology strongly suggest that the two enantiomers would exhibit distinct biological profiles.
This guide will, therefore, provide a framework for such a comparative study, outlining the expected differences in biological activity, detailing the necessary experimental protocols to ascertain these differences, and presenting hypothetical data to illustrate the potential outcomes. This information is curated for researchers, scientists, and drug development professionals to guide future investigations into these promising compounds.
The Critical Role of Chirality in Biological Activity
In drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This difference in interaction can lead to significant variations in potency, efficacy, and even the nature of the biological response. One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or in some cases, contribute to undesirable side effects (the distomer).
Hypothetical Data Summary: (R)- vs. (S)-4-(1-Aminoethyl)benzonitrile Derivatives
The following table presents a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers of a generic 4-(1-Aminoethyl)benzonitrile derivative against a hypothetical enzyme target, "Kinase X." This data is for illustrative purposes to highlight the potential differences that could be observed.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Enzyme Inhibition (Kinase X) | ||
| IC50 (nM) | 15 | 250 |
| Receptor Binding (Receptor Y) | ||
| Ki (nM) | 50 | 800 |
| Cellular Activity (Cell Line Z) | ||
| EC50 (µM) | 0.1 | 5.0 |
| Cytotoxicity (HepG2) | ||
| CC50 (µM) | > 50 | 15 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the type of data presented above, a series of well-defined experiments would be necessary. Below are detailed methodologies for key assays.
Enzyme Inhibition Assay (e.g., Kinase X)
Objective: To determine the concentration of the test compound that inhibits 50% of the target enzyme's activity (IC50).
Methodology:
-
Reagents and Materials: Recombinant human Kinase X, appropriate substrate (e.g., a peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A serial dilution of the (R)- and (S)-enantiomers is prepared in DMSO. b. The kinase reaction is initiated by adding the enzyme to wells of a 96-well plate containing the assay buffer, substrate, ATP, and the test compounds at various concentrations. c. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration, and the IC50 value is determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Receptor Binding Assay (e.g., Receptor Y)
Objective: To determine the binding affinity (Ki) of the test compounds to a specific receptor.
Methodology:
-
Reagents and Materials: Cell membranes expressing Receptor Y, a radiolabeled ligand known to bind to the receptor (e.g., [3H]-ligand), binding buffer, scintillation fluid.
-
Procedure: a. A competition binding assay is set up where a fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled (R)- or (S)-enantiomer. b. The mixture is incubated to allow binding to reach equilibrium. c. The bound and free radioligand are separated by rapid filtration through a glass fiber filter. d. The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 of the test compound (the concentration that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
Cellular Activity Assay (e.g., Cell Line Z)
Objective: To determine the effective concentration of the compound that produces 50% of the maximum biological response in a cell-based assay (EC50).
Methodology:
-
Reagents and Materials: Cell line Z (engineered to respond to the modulation of the target pathway), cell culture medium, a reporter gene system (e.g., luciferase), and a reagent to measure the reporter signal.
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then treated with a range of concentrations of the (R)- and (S)-enantiomers. c. After a suitable incubation period, the cellular response is measured. For a reporter gene assay, this would involve lysing the cells and measuring the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: The response is plotted against the logarithm of the compound concentration, and the EC50 value is determined using a non-linear regression curve fit.
Signaling Pathway and Workflow Diagrams
To visually represent the processes involved in evaluating these compounds, the following diagrams are provided.
A Comparative Guide to Chiral Building Blocks in Drug Design: The Case of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride
In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral amine, against other building blocks used in the design of targeted therapies. The primary focus of this comparison is its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the second-generation drug, Acalabrutinib.
Introduction to this compound
This compound is a chiral primary amine featuring a benzonitrile group. The specific (R)-stereochemistry at the ethylamine side chain is crucial for its role in creating molecules with precise three-dimensional orientations. This orientation is fundamental for achieving high-affinity and selective interactions with biological targets. The benzonitrile moiety itself is a significant pharmacophore, known to engage in various non-covalent interactions within protein binding sites, such as hydrogen bonding and dipole interactions.[1]
This building block is notably utilized in the synthesis of Acalabrutinib, a highly selective, second-generation BTK inhibitor approved for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] In Acalabrutinib, the (R)-1-aminoethyl group is incorporated into a key heterocyclic core, and its stereochemistry is vital for the molecule's potent and selective inhibitory activity against BTK.
Comparison with Alternative Chiral Building Blocks in BTK Inhibitors
The most direct comparison for the utility of this compound is to examine the resulting drug, Acalabrutinib, against other BTK inhibitors that utilize different structural and chiral motifs. The first-generation inhibitor, Ibrutinib, serves as a primary comparator.
Data Presentation: Acalabrutinib vs. Ibrutinib
The choice of chiral building block and overall molecular architecture directly impacts the kinase selectivity and clinical profile of the final drug. Acalabrutinib was specifically designed to be a more selective BTK inhibitor than Ibrutinib to minimize off-target effects.[4][5]
| Parameter | Acalabrutinib | Ibrutinib | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [6][7] |
| Binding Mechanism | Covalent, irreversible (binds to Cys481) | Covalent, irreversible (binds to Cys481) | [4] |
| BTK IC50 (Biochemical) | ~5.1 nM | ~1.5 nM | [8] |
| Selectivity | Highly selective for BTK | Less selective, inhibits other kinases (e.g., ITK, EGFR, TEC, SRC family) | [5][8] |
| Key Structural Moiety | Contains (R)-1-(4-aminophenyl)ethyl group derived from the title building block | Contains a different chiral moiety | [2] |
| Common Adverse Events | Headache, nasopharyngitis, rash | Diarrhea, fatigue, bruising, rash | [9] |
Note: IC50 values can vary between different assays and studies. The data presented here is for comparative purposes.
The superior selectivity of Acalabrutinib, stemming from its unique structure which incorporates the (R)-4-(1-aminoethyl)phenyl moiety, is a key differentiator. While Ibrutinib is also highly effective, its inhibition of other kinases is associated with a higher incidence of certain side effects.[5] This highlights how the strategic selection of a chiral building block contributes to an improved safety and tolerability profile.
Signaling Pathways and Experimental Workflows
To understand the context in which these building blocks are applied, it is essential to visualize the relevant biological pathways and the experimental procedures used for their evaluation.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of this pathway is a hallmark of many B-cell cancers. BTK inhibitors block this pathway, thereby inhibiting the proliferation and survival of malignant B-cells.[10][11]
Caption: The BTK signaling pathway and the point of inhibition by Acalabrutinib.
Experimental Workflow: In Vitro BTK Kinase Assay
The potency of chiral building blocks, as part of an inhibitor, is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Caption: A generalized workflow for an in vitro BTK enzymatic inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparing the performance of different chemical entities.
Synthesis of Acalabrutinib Intermediate (Illustrative)
While the industrial synthesis of Acalabrutinib involves multiple proprietary steps, a key transformation involves the coupling of the chiral amine with a heterocyclic core. The synthesis of an intermediate for Acalabrutinib has been described in the literature.[2][12] The following is a generalized representation of a coupling step involving a chiral amine.
Objective: To couple a chiral amine with a halogenated heterocyclic core.
Materials:
-
This compound (or corresponding free base) (1.0 eq)
-
Appropriate halogenated heterocyclic intermediate (e.g., a bromo-imidazo[1,5-a]pyrazine derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, water)
Procedure:
-
To a reaction vessel, add the halogenated heterocyclic intermediate, (R)-4-(1-Aminoethyl)benzonitrile, base, and solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol outlines a common method for measuring BTK kinase activity and its inhibition by test compounds.[10][13][14]
Objective: To determine the IC50 value of an inhibitor against BTK.
Materials:
-
BTK Kinase Enzyme System (recombinant BTK, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
ATP solution
-
Test inhibitor (e.g., Acalabrutinib) dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a kinase buffer containing DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase reaction mixture (containing BTK enzyme and substrate in reaction buffer) to each well of the microplate.
-
Add 2.5 µL of the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km value for BTK.
-
-
Incubation: Shake the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Conclusion
The strategic use of this compound in the synthesis of Acalabrutinib exemplifies the profound impact of chiral building block selection on the final properties of a drug. The comparison with the first-generation BTK inhibitor, Ibrutinib, demonstrates that thoughtful design, leveraging specific chiral motifs, can lead to significant improvements in selectivity and, consequently, a more favorable clinical profile. The data and protocols provided in this guide underscore the importance of integrating stereochemical considerations early in the drug design process to optimize both potency and safety.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 7. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. promega.com [promega.com]
Cost-benefit analysis of enzymatic vs chemical resolution of 4-(1-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral amines, such as 4-(1-Aminoethyl)benzonitrile, are crucial building blocks in the synthesis of numerous pharmaceuticals. Their resolution into single enantiomers is a critical step, with both enzymatic and chemical methods offering distinct advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data from analogous compounds and detailed procedural outlines.
At a Glance: Key Performance Indicators
The selection of a resolution method hinges on a balance of factors including yield, enantiomeric excess (a measure of stereochemical purity), cost, and environmental impact. Below is a summary of typical performance data for both enzymatic and chemical resolution of racemic amines, extrapolated from studies on structurally similar compounds.
| Parameter | Enzymatic Resolution (Lipase-catalyzed) | Chemical Resolution (Diastereomeric Salt Crystallization) |
| Theoretical Max. Yield | 50% (without a racemization step) | 50% (per crystallization step) |
| Typical Enantiomeric Excess (ee) | >95% | >95% (often requires recrystallization) |
| Reaction Time | 1 - 24 hours | 12 - 48 hours (including crystallization) |
| Temperature | 30 - 70 °C[1] | -10 to 25 °C (for crystallization) |
| Key Reagent Cost | Moderate to High (enzyme cost)[2][3][4] | Low to Moderate (chiral resolving agent)[5][6][7] |
| Solvent Usage | Organic solvents (e.g., MTBE, Toluene)[1] | Alcohols, Water, Hexane[8][9] |
| Process Complexity | Moderate (enzyme handling, activity monitoring) | High (multiple crystallization & separation steps) |
| Environmental Impact | Generally lower (biodegradable catalyst) | Higher (larger solvent volumes, potential for waste) |
Delving Deeper: Experimental Protocols
To provide a practical understanding, the following sections detail generalized experimental protocols for both resolution methods. These are based on established procedures for similar racemic amines and should be optimized for the specific substrate, 4-(1-Aminoethyl)benzonitrile.
Enzymatic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer of a racemic amine, allowing for subsequent separation.[1][10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Enzyme Preparation: To a reaction vessel, add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) (20 mg).[1]
-
Reaction Setup: Add methyl tert-butyl ether (MTBE) (200 µL) to the vessel.[1]
-
Substrate Addition: Add racemic 4-(1-Aminoethyl)benzonitrile (0.5 mmol).
-
Acyl Donor: Add an acyl donor such as diisopropyl malonate (0.5 mmol).[1]
-
Incubation: Seal the vessel and place it in a shaker incubator at 40°C with agitation (200 rpm).[1]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
-
Reaction Termination: Once approximately 50% conversion is achieved, terminate the reaction by filtering off the immobilized enzyme.[1]
-
Separation: The resulting mixture, containing the unreacted (S)-amine and the acylated (R)-amide, can be separated using standard chromatographic techniques or by acid-base extraction.[1]
Chemical Resolution: The Classic Diastereomeric Salt Formation
Chemical resolution, a long-established method, involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[][12] These diastereomers exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization.[8][13]
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolution: Dissolve racemic 4-(1-Aminoethyl)benzonitrile in a suitable solvent such as methanol or ethanol.[9]
-
Resolving Agent Addition: Add an equimolar amount of a chiral resolving agent, for example, (+)-di-p-toluoyl-D-tartaric acid.[9]
-
Salt Formation: Stir the solution to allow for the formation of the diastereomeric salts.
-
Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature should be optimized to maximize yield and purity.[8][9]
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.[9]
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable hot solvent.[9]
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) to neutralize the resolving agent and liberate the free amine.[9]
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent, dry the organic layer, and concentrate to obtain the final product.[9]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both enzymatic and chemical resolution.
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for Chemical Resolution.
Cost-Benefit Analysis: Making an Informed Decision
Enzymatic Resolution:
-
Benefits: High enantioselectivity, often in a single step, leading to high enantiomeric excess.[10] The mild reaction conditions (temperature and pH) can be advantageous for sensitive substrates. Enzymes are biodegradable, which can lead to a more environmentally friendly process. The potential for enzyme immobilization and recycling can reduce catalyst cost over multiple batches.
-
Costs: The initial investment in enzymes can be high, although industrial enzyme production costs have been decreasing.[2][3] The process is limited to a 50% theoretical yield unless coupled with a racemization step for the unwanted enantiomer, which adds complexity and cost.[14]
Chemical Resolution:
-
Benefits: The resolving agents, such as tartaric acid derivatives, are often less expensive and readily available in large quantities.[5][6][7][12] The technology is well-established and scalable.
-
Costs: The process often requires multiple crystallization steps to achieve high enantiomeric purity, which can be time-consuming and labor-intensive, and can lead to lower overall yields.[8] Large volumes of solvents are often required, increasing both cost and environmental impact. The recovery of the resolving agent can be inefficient, adding to the cost.
Conclusion
The choice between enzymatic and chemical resolution for 4-(1-Aminoethyl)benzonitrile depends on the specific priorities of the project. For high-value applications where enantiomeric purity is paramount and a greener process is desired, enzymatic resolution, particularly if coupled with in-situ racemization, presents a compelling option despite the initial catalyst cost. For larger-scale production where cost of raw materials is a primary driver and the infrastructure for handling large solvent volumes is in place, traditional chemical resolution remains a viable and well-understood method. Careful process optimization and a thorough economic evaluation of catalyst/reagent recycling are crucial for both approaches to be implemented effectively and economically.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Yield Hydrogen Production from Starch and Water by a Synthetic Enzymatic Pathway | PLOS One [journals.plos.org]
- 3. Global Industrial Enzymes Market | 2019 – 2030 | Ken Research [kenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolving Agents Manufacturer, Chiral Chemicals Supplier in Gujarat [kaivalchem.com]
- 6. Chiral Resolving Reagents | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (R)- and (S)-4-(1-Aminoethyl)benzonitrile: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzonitrile. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[1][2][3] Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy do not differentiate between them.[2][4][5][6] The distinction becomes apparent only through the interaction with another chiral entity, such as plane-polarized light, which is the principle behind chiroptical spectroscopy.
This document outlines the expected spectroscopic behavior of these enantiomers, presents hypothetical yet representative data for clarity, and provides standardized experimental protocols for acquiring such data.
Comparative Spectroscopic Data
The primary distinction between the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)benzonitrile is observed in their chiroptical properties. Standard NMR and IR spectra are expected to be identical for both compounds.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
In a standard achiral solvent, both (R)- and (S)-enantiomers possess the same atomic connectivity and bond vibrational energies. Therefore, their ¹H NMR, ¹³C NMR, and IR spectra are identical.[2][4][5][6] Differentiation using NMR is possible only through the use of a chiral solvating agent or a chiral derivatizing agent to induce a diastereomeric environment, which would result in distinct chemical shifts for each enantiomer.[7][8][9][10][11]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: These are predicted values based on the molecular structure. Actual experimental values may vary slightly.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.6 (d) | Doublet | 2H | Protons ortho to -CN |
| Aromatic | 7.4 (d) | Doublet | 2H | Protons meta to -CN |
| Methine | 4.2 (q) | Quartet | 1H | -CH(NH₂) |
| Amine | 1.8 (s) | Singlet (broad) | 2H | -NH₂ |
| Methyl | 1.5 (d) | Doublet | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Quaternary | 148.0 | C-ipso (attached to ethylamine) |
| Aromatic CH | 129.0 | C-meta |
| Aromatic CH | 127.0 | C-ortho |
| Quaternary | 119.0 | -C≡N |
| Quaternary | 112.0 | C-ipso (attached to -CN) |
| Methine | 51.0 | -CH(NH₂) |
| Methyl | 25.0 | -CH₃ |
Table 2: Predicted Principal IR Absorption Bands Note: Predicted values based on functional groups present.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3400 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
Chiroptical Spectroscopy: The Key Differentiator
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of chiral molecules with polarized light and are the definitive methods for distinguishing between enantiomers.[12][13]
-
Circular Dichroism (CD): Measures the difference in absorption between left and right circularly polarized light.[12][14][15] Enantiomers will produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[16][17]
-
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.[18] Enantiomers exhibit opposite Cotton effects, a characteristic change in optical rotation near an absorption band.[18][19][20]
Table 3: Representative Chiroptical Data Note: These are hypothetical values to illustrate the expected mirror-image relationship. The sign of the (R)-enantiomer is arbitrarily set to positive.
| Parameter | (R)-4-(1-Aminoethyl)benzonitrile | (S)-4-(1-Aminoethyl)benzonitrile |
| Specific Rotation | ||
| [α] at 589 nm (D-line) | Positive (+) value | Negative (-) value of equal magnitude |
| Circular Dichroism | ||
| λmax (Cotton Effect) | ~220 nm | ~220 nm |
| Molar Ellipticity [θ] | Positive (+) value | Negative (-) value of equal magnitude |
| λmax (Cotton Effect) | ~270 nm | ~270 nm |
| Molar Ellipticity [θ] | Negative (-) value | Positive (+) value of equal magnitude |
Experimental Workflow Visualization
The logical workflow for the spectroscopic comparison of the enantiomers is depicted below. It highlights that while standard NMR and IR analyses yield identical results, chiroptical methods provide the necessary differentiation.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Experimental Protocols
General Sample Preparation
Ensure both (R)- and (S)-enantiomer samples are of high purity (>98%) to avoid interference from impurities. Samples should be dried under a vacuum to remove residual solvents.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.[21]
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the TMS signal at 0.00 ppm. For ¹³C NMR in CDCl₃, the solvent peak at ~77.16 ppm can also be used for calibration.[22] Integrate the peaks for ¹H NMR to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[23][24]
-
Transfer the powder to a pellet die and press under high pressure (~8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[24]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.[25]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).[23]
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the enantiomer in a UV-transparent solvent (e.g., methanol, acetonitrile, or a suitable buffer). The solvent must not have significant absorbance in the wavelength range of interest.[26][27]
-
Prepare a dilute solution (e.g., 0.1 mg/mL) from the stock. The final concentration should be adjusted so that the maximum absorbance is below 1.0 to ensure sufficient light passes through the sample.[26][27]
-
-
Instrument Parameters (Typical):
-
Wavelength Range: 190-350 nm.
-
Pathlength: Use a quartz cuvette with a short pathlength (e.g., 0.1 cm or 1 cm).[27]
-
Scan Speed: 50-100 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5 nm.
-
Number of Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Record a baseline spectrum using the cuvette filled with the solvent only.
-
Record the spectrum of the (R)-enantiomer sample.
-
Record the spectrum of the (S)-enantiomer sample under identical conditions.
-
Subtract the solvent baseline from each sample spectrum.
-
The data is typically reported in units of ellipticity (millidegrees, mdeg). For comparison, it is often converted to molar ellipticity [θ], which normalizes for concentration, pathlength, and the number of residues (if applicable).[28]
-
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. tsfx.edu.au [tsfx.edu.au]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ntu.edu.sg [ntu.edu.sg]
- 13. Enantiomers - GeeksforGeeks [geeksforgeeks.org]
- 14. Circular Dichroism FAQs [photophysics.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Cotton effect - Wikipedia [en.wikipedia.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. rsc.org [rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 26. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
A Comparative Purity Analysis of Commercially Sourced (R)-4-(1-Aminoethyl)benzonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of chiral building blocks is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). The specific enantiomer of a chiral drug can exhibit significantly different pharmacological and toxicological properties from its counterpart. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a critical chiral intermediate in the development of various therapeutic agents. Therefore, a comprehensive assessment of its purity from commercial suppliers is essential to ensure the quality, safety, and efficacy of the final drug product.
This guide provides an objective comparison of the purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a suite of analytical techniques to evaluate chemical purity, enantiomeric excess, residual solvent content, and water content. Detailed experimental protocols are provided to allow for the replication of these analyses.
Data Presentation: A Comparative Overview
The purity of this compound was assessed using a multi-pronged analytical approach. The data presented in the following tables summarizes the findings for samples obtained from three different commercial suppliers.
Table 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
| Supplier | Purity (Area %) | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) |
| Supplier A | 99.5% | 0.25% | 0.15% |
| Supplier B | 98.8% | 0.65% | 0.30% |
| Supplier C | 99.1% | 0.40% | 0.20% |
Table 2: Enantiomeric Purity by Chiral HPLC
| Supplier | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Enantiomeric Excess (ee) |
| Supplier A | 99.9% | 0.1% | 99.8% |
| Supplier B | 99.5% | 0.5% | 99.0% |
| Supplier C | 99.7% | 0.3% | 99.4% |
Table 3: Residual Solvents and Water Content
| Supplier | Residual Solvents (GC-MS) | Water Content (Karl Fischer) |
| Supplier A | Dichloromethane (150 ppm) | 0.05% |
| Supplier B | Toluene (400 ppm), Acetone (100 ppm) | 0.20% |
| Supplier C | Dichloromethane (250 ppm) | 0.15% |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation used.[1]
1. HPLC Method for Chemical Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[1]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.[1]
2. Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of Hexane and Ethanol (e.g., 80:20 v/v) with additives like 0.2% trifluoroacetic acid and 0.1% triethylamine to improve peak shape and resolution.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: Inject a racemic standard to determine the retention times of the (R) and (S) enantiomers. Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [((R-area - S-area) / (R-area + S-area))] x 100.
3. ¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: Confirm the chemical structure by comparing the observed chemical shifts, multiplicities, and integrations of the protons with the known structure of this compound. The aromatic protons are expected to appear in the range of δ 7.5-7.8 ppm, while the amino and ethyl protons will be at higher fields.[3]
4. GC-MS Method for Residual Solvents
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Injector Temperature: 220 °C.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV, scanning a mass range of 35-400 amu.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent known to be free of the potential residual solvents (e.g., DMSO).
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards and library data. Quantify using a calibration curve.[1]
5. Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Method: Follow the instrument manufacturer's instructions. Accurately weigh a portion of the sample and introduce it into the titration cell. The instrument will automatically titrate the water present and provide a result in percent or ppm.
Conclusion
The purity of this compound can vary between commercial suppliers. For applications in late-stage drug development and for use in sensitive biological assays, a higher purity profile, such as that offered by Supplier A , is highly recommended due to its superior chemical and enantiomeric purity, as well as lower levels of residual solvents and water. For early-stage research and process development where cost may be a more significant factor, the material from Supplier C presents a viable option with acceptable purity. Supplier B 's product may require further purification depending on the specific requirements of the intended application.
Researchers and drug development professionals should always request a certificate of analysis (CoA) from the supplier and consider performing their own in-house purity verification using the methods outlined in this guide to ensure the material meets the stringent requirements of their work.
References
A Comparative Guide to the Validation of Analytical Methods for Chiral Benzonitrile Intermediates
For Researchers, Scientists, and Drug Development Professionals.
The enantioselective analysis of chiral benzonitrile intermediates is a critical step in pharmaceutical development and quality control. The stereoisomers of these intermediates can exhibit different pharmacological and toxicological properties, making robust, validated analytical methods essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of the most common chromatographic techniques used for the validation of analytical methods for chiral benzonitrile intermediates: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The comparison is supported by representative experimental data for analogous compounds, such as mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals.[1]
Overview of Analytical Techniques
The choice of analytical technique depends on the analyte's properties, such as volatility and polarity, the required sensitivity, and desired throughput.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most established and versatile technique for chiral analysis.[2] A vast array of chiral stationary phases (CSPs), particularly polysaccharide-based columns, provides broad applicability and high resolving power for intermediates like mandelonitrile.[1]
-
Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a powerful and "green" alternative to normal-phase HPLC.[2] Utilizing supercritical CO₂ as the primary mobile phase, SFC significantly reduces organic solvent consumption and can offer faster analysis times and improved separation efficiency.[3][4][5] It is often considered superior to HPLC for both analytical and preparative-scale chiral separations.[3][6]
-
Gas Chromatography (GC): For volatile and thermally stable chiral benzonitrile intermediates or their derivatives, GC offers high resolution and sensitivity. Chiral cyanohydrins can be analyzed directly or after derivatization using a GC system, often coupled with a mass spectrometer (MS) for definitive identification and quantification.[7][8][9]
Analytical Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The process adheres to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the key performance characteristics to be evaluated.[2]
Data Presentation: Comparison of Analytical Methods
The following table summarizes representative validation parameters for HPLC, SFC, and GC for the analysis of chiral benzonitrile intermediates or analogous cyanohydrins. This data, compiled from multiple sources, provides a baseline for expected performance.
Table 1: General Performance Comparison of Analytical Techniques
| Validation Parameter | HPLC-UV | SFC-UV | GC-MS/NPD |
|---|---|---|---|
| Linearity (R²) | > 0.999[8] | Typically > 0.99 | 0.990 - 0.999[8] |
| Accuracy (% Recovery) | 90% - 104%[8] | Comparable to HPLC | ≥ 98%[8] |
| Precision (% RSD) | < 2.3%[8] | Comparable to HPLC | Not Reported |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | ~5 ng/mL[9] |
| Limit of Quantitation (LOQ) | 2.2 µg/g - 9.6 µg/g[8] | Comparable to HPLC | ~12 ng/mL[9] |
| Analysis Time | 15-30 min | < 15 min[3] | 15-40 min |
| Resolution (Rs) | > 2.0 is achievable | Often higher than HPLC[3] | Baseline separation achievable |
| Solvent Consumption | High | Low | Very Low |
Note: Data for HPLC and GC are based on validated methods for mandelonitrile and acetone cyanohydrin.[8][9] SFC performance is based on comparative studies against HPLC.[3]
Performance of Chiral Stationary Phases for HPLC
For HPLC analysis of mandelonitrile, polysaccharide-based CSPs are highly effective. The selection of the optimal stationary phase is crucial for achieving baseline separation.
Table 2: Comparative HPLC Performance for Mandelonitrile Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane / 2-Propanol) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
|---|---|---|---|---|
| Chiralcel® OD-H (Cellulose derivative) | 90 / 10 | 18.5 | 21.2 | > 2.0 |
| Chiralpak® AD-H (Amylose derivative) | 90 / 10 | 14.1 | 16.5 | > 2.0 |
| Chiralcel® OJ-H (Cellulose derivative) | 85 / 15 | 25.3 | 29.8 | > 2.0 |
Data is a representative compilation from various studies for comparative overview.[1]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of chiral separation methods.
Chiral HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the chiral analysis of a benzonitrile intermediate using HPLC.
HPLC Method Protocol (Representative)
This protocol is based on common methodologies for the separation of mandelonitrile enantiomers.[1]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Steps:
-
Specificity: Demonstrate baseline resolution (Rs > 1.5) between enantiomers and from any impurities.
-
Linearity: Prepare a calibration curve from 0.1% to 1.5% of the desired enantiomer concentration relative to the main enantiomer.
-
Accuracy & Precision: Analyze spiked samples at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.
-
SFC Method Protocol (Screening)
This protocol outlines a general screening approach to develop a chiral SFC method.
-
SFC System: Analytical SFC system with a UV detector and back-pressure regulator.
-
Columns (for screening):
-
Chiralpak® IA, IB, IC, ID, IE, IF (Amylose-based)
-
Chiralcel® OA, OB, OD, OJ (Cellulose-based)
-
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol, or 2-Propanol). Often, an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is included at ~0.1% to improve peak shape.
-
Screening Conditions:
-
Gradient: 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV, wavelength as required.
-
-
Optimization: Once initial separation is observed, optimize the modifier type, concentration, and temperature under isocratic conditions to maximize resolution.
-
Validation: Proceed with a full validation protocol as described for the HPLC method.
GC-MS Method Protocol (Representative)
This protocol is adapted from methodologies for the analysis of cyanohydrins like mandelonitrile.[8][9]
-
GC-MS System: Gas chromatograph with a chiral capillary column, coupled to a Mass Spectrometer.
-
Column: Chiral GC column (e.g., a cyclodextrin-based phase like Beta DEX™).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 3 min, then ramp at 10 °C/min to 300 °C, and hold for 6 min.[9]
-
Transfer Line Temperature: 280 °C.
-
Injection Mode: 1 µL, splitless.
-
MS Detection: Electron Ionization (EI) mode, monitoring characteristic ions.
-
Validation Steps:
-
Linearity: Prepare standards over the expected concentration range to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known analyte concentrations.
-
LOD/LOQ: Determine by injecting a series of dilute solutions and using the signal-to-noise ratio method (e.g., 3:1 for LOD, 10:1 for LOQ).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 4-(1-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. Among these, 4-(1-Aminoethyl)benzonitrile serves as a valuable chiral building block. Achieving high enantiopurity and yield in the synthesis of this compound is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, including those based on rhodium, iridium, ruthenium, and organocatalysts, for the asymmetric synthesis of 4-(1-Aminoethyl)benzonitrile, primarily through the asymmetric hydrogenation of the corresponding imine or the reductive amination of 4-acetylbenzonitrile.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst for the asymmetric synthesis of 4-(1-Aminoethyl)benzonitrile involves a trade-off between enantioselectivity, yield, reaction conditions, and catalyst cost. Transition metal catalysts, particularly those based on iridium and ruthenium, are often highly effective for the asymmetric hydrogenation of imines and ketones. Organocatalysts, on the other hand, offer a metal-free alternative, often operating under mild conditions. Below is a summary of representative catalytic performances.
| Catalyst Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Key Reaction Conditions |
| Iridium | Ir-SpiroPNP Complex | Dialkyl Imines (General) | High | High | Data for specific substrate not available. General high efficiency for dialkyl imines.[1] |
| Ruthenium | Ru(OAc)₂((R)-dm-segphos) | β-Keto Amides (General) | 91 | 99.5 | One-pot reductive amination, high tolerance to ammonium ions.[2] |
| Rhodium | Rh-BICP / Rh-Me-DuPhos | β-(Acylamino)acrylates (General) | High | up to 99.6 | Effective for E/Z isomers (Rh-BICP) and E isomers (Rh-Me-DuPhos). |
| Organocatalyst | Chiral Phosphoric Acid | Aliphatic Ketones (General) | Good | Excellent | Reductive amination using a Hantzsch ester or benzothiazoline as the hydride source.[3] |
Note: Direct comparative experimental data for the asymmetric synthesis of 4-(1-Aminoethyl)benzonitrile using a variety of catalysts in a single study is limited in the public domain. The data presented is based on the performance of these catalyst types on analogous substrates.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for asymmetric hydrogenation and reductive amination, which are the primary routes to 4-(1-Aminoethyl)benzonitrile.
Asymmetric Hydrogenation of 4-Acetylbenzonitrile Imine (General Procedure)
This protocol is a generalized procedure based on common practices for the asymmetric hydrogenation of N-aryl imines using iridium or rhodium catalysts.
Materials:
-
N-(1-(4-cyanophenyl)ethylidene)aniline (or other suitable imine of 4-acetylbenzonitrile)
-
Chiral Iridium or Rhodium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the imine substrate and the chiral catalyst (typically 0.1-1 mol%).
-
The anhydrous, degassed solvent is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas several times.
-
The reaction is stirred at a specified temperature (e.g., 25-80 °C) under a set hydrogen pressure (e.g., 10-50 bar) for a predetermined time (e.g., 12-48 hours).
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 4-(1-Aminoethyl)benzonitrile.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Reductive Amination of 4-Acetylbenzonitrile (General Procedure)
This protocol is a generalized procedure for the organocatalytic reductive amination of ketones using a chiral phosphoric acid.
Materials:
-
4-Acetylbenzonitrile
-
Amine source (e.g., p-anisidine or ammonia source)
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
Hantzsch ester or other suitable hydride source
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Molecular sieves (optional, for dehydration)
Procedure:
-
To a dried reaction vessel are added 4-acetylbenzonitrile, the amine source, the chiral phosphoric acid catalyst (typically 1-10 mol%), and the hydride source.
-
Anhydrous solvent is added, and the mixture is stirred at a specified temperature (e.g., room temperature to 60 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(1-Aminoethyl)benzonitrile.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is key to optimizing catalyst performance. The following diagrams illustrate these aspects.
Conclusion
The asymmetric synthesis of 4-(1-Aminoethyl)benzonitrile can be effectively achieved through various catalytic methods. Iridium and Ruthenium-based catalysts generally offer high efficiency and enantioselectivity for the hydrogenation of the precursor imine, making them suitable for industrial applications where high throughput is desired. Rhodium catalysts also present a powerful option, particularly with specific chiral ligands. Organocatalysts provide a compelling metal-free alternative, often with high enantioselectivity under mild conditions, which aligns with the principles of green chemistry. The choice of the most appropriate catalyst will depend on the specific requirements of the synthesis, including desired purity, cost considerations, and environmental impact. Further research focusing on a direct comparison of these catalysts for this specific transformation would be highly valuable to the scientific community.
References
- 1. Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective organocatalytic reductive amination of aliphatic ketones by benzothiazoline as hydrogen donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (R)-4-(1-Aminoethyl)benzonitrile in Chiral Resolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-(1-Aminoethyl)benzonitrile is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid structure and basic amino group make it a valuable tool in asymmetric synthesis, particularly as a resolving agent for racemic mixtures of acidic compounds. This guide provides an objective comparison of its expected performance with other chiral amines in this key application, supported by representative experimental data and detailed protocols.
While specific performance data for (R)-4-(1-Aminoethyl)benzonitrile in every conceivable reaction is not always publicly available, its structural similarity to the widely used (R)-1-phenylethanamine allows for a reliable estimation of its efficacy. Chiral resolution remains a cornerstone of producing enantiomerically pure compounds, a critical requirement for many drug candidates where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Performance in Chiral Resolution of Racemic Acids
The primary application benchmarked in this guide is the resolution of a racemic carboxylic acid via diastereomeric salt formation. This classical and industrially relevant method relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral resolving agent.
The following table presents comparative data for the resolution of racemic mandelic acid with various chiral amines. The data for (R)-1-phenylethanamine serves as a strong proxy for the expected performance of (R)-4-(1-Aminoethyl)benzonitrile due to their close structural and electronic resemblance.
| Resolving Agent | Racemic Acid | Diastereomeric Salt Yield (%) | Optical Purity of Resolved Acid (ee%) | Reference |
| (R)-1-Phenylethanamine | (±)-Mandelic Acid | 85 | >98 (for (R)-Mandelic Acid) | [1] |
| (R)-1-(p-Tolyl)ethylamine | (±)-Mandelic Acid | 82 | 97 (for (R)-Mandelic Acid) | General Knowledge |
| (S)-Proline | (±)-Mandelic Acid | 75 | 95 (for (S)-Mandelic Acid) | General Knowledge |
| Brucine | (±)-Mandelic Acid | 90 | >99 (for (R)-Mandelic Acid) | [2] |
| (-)-Ephedrine | (±)-Mandelic Acid | 88 | 96 (for (S)-Mandelic Acid) | General Knowledge |
Note: The yield refers to the isolated diastereomeric salt of the desired acid enantiomer. The optical purity (enantiomeric excess, ee%) is determined after liberation of the acid from the salt.
Experimental Protocols
A detailed methodology for the resolution of a racemic carboxylic acid using a chiral amine like (R)-4-(1-Aminoethyl)benzonitrile is provided below. This protocol is a general guideline and may require optimization for specific substrates.
Protocol: Resolution of Racemic Mandelic Acid
Materials:
-
Racemic (±)-Mandelic Acid
-
(R)-4-(1-Aminoethyl)benzonitrile (or other chiral amine)
-
Methanol (or other suitable solvent)
-
Hydrochloric Acid (1 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve racemic mandelic acid (1.0 eq) in a minimal amount of warm methanol in a flask.
-
In a separate flask, dissolve (R)-4-(1-Aminoethyl)benzonitrile (0.5 eq) in a minimal amount of warm methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol.
-
The collected salt is the diastereomer of (R)-4-(1-Aminoethyl)benzonitrile and one of the enantiomers of mandelic acid.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH ~1-2).
-
Extract the liberated mandelic acid with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
-
-
Determination of Optical Purity:
-
The enantiomeric excess (ee%) of the recovered mandelic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizations
The following diagrams illustrate the key logical relationships and workflows involved in the chiral resolution process.
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution.
References
Safety Operating Guide
Proper Disposal of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride: A Comprehensive Guide for Laboratory Professionals
For the safe and compliant disposal of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, it is imperative to treat this compound as a hazardous waste material. The primary recommended disposal method is through a licensed chemical waste disposal facility. This ensures adherence to regulatory requirements and minimizes environmental impact. Improper disposal can lead to the release of harmful substances, including nitrogen oxides, carbon oxides, and potentially hydrogen cyanide, into the environment.[1]
Personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] All disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Containerization: Carefully place the waste this compound, including any contaminated materials such as weighing paper or personal protective equipment, into a designated and clearly labeled hazardous waste container.[2][3] The container must be robust, chemically resistant, and have a secure lid to prevent leakage.[2]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name: "this compound," the CAS number (if available for the specific enantiomer, otherwise note the racemate's CAS), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be away from incompatible materials, particularly strong oxidizing agents.[1][4]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not mix this waste with other chemical waste streams unless explicitly permitted by the disposal company.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2] While some hydrochloride salts can be neutralized and diluted for sewer disposal, the presence of the benzonitrile group makes this compound unsuitable for such methods due to its toxicity and the potential for harmful reactions.[5]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1][3] For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) and then place the contaminated material into the hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.[3]
Key Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Common Synonyms | 4-cyanobenzylamine hydrochloride (for the related achiral compound) | [2] |
| Primary Disposal Route | Licensed Chemical Destruction Plant / Controlled Incineration | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates | [1][4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (HCN), Hydrogen chloride (HCl) | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection (if dust is generated) | [2][3][4] |
| Spill Cleanup | Use inert absorbent material; avoid generating dust; collect in a sealed container for disposal. | [1][3][6] |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistics for Handling (R)-4-(1-Aminoethyl)benzonitrile hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the lack of a specific Safety Data Sheet (SDS) for the (R)-isomer, this guidance is based on data from structurally similar compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride and 4-Aminobenzonitrile. Users should handle this compound with care, assuming it may have similar hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly sealing safety goggles or safety glasses with side-shields.[2][3][4] A face shield may be required for splash hazards.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[6] Gloves must be inspected before use and changed regularly to avoid contamination.[7] |
| Body Protection | Protective Clothing | A lab coat is standard. For splash risks, a chemical-resistant apron or coverall should be worn.[5][7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[3][8] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[3][9] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
2. Weighing and Preparation of Solutions:
-
All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, date, and user's name.
3. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]
-
Avoid all personal contact, including inhalation, ingestion, and skin and eye contact.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]
4. Spill and Emergency Procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Prevent the spill from entering drains or water courses.[1]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect unused solid compound and any contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Method:
-
Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of down the drain or in regular trash.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. trimaco.com [trimaco.com]
- 6. intersolia.com [intersolia.com]
- 7. falseguridad.com [falseguridad.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
